Product packaging for Zaltidine(Cat. No.:CAS No. 85604-00-8)

Zaltidine

Cat. No.: B1682367
CAS No.: 85604-00-8
M. Wt: 222.27 g/mol
InChI Key: GIMNAEMRNXUAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given for parent cpd;  structure given in first source
See also: Zaltidine Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N6S B1682367 Zaltidine CAS No. 85604-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMNAEMRNXUAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868921
Record name N''-[4-(2-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85604-00-8
Record name Zaltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085604008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZALTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HY424479
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zaltidine: A Technical Overview of its Mechanism of Action as a Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltidine is a potent and selective histamine H2 receptor antagonist developed for the treatment of acid-peptic disorders, such as duodenal ulcers. Its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells. This action effectively reduces the secretion of gastric acid, a key factor in the pathophysiology of peptic ulcer disease. While demonstrating clinical efficacy in ulcer healing, the development of this compound was hampered by observations of hepatotoxicity at therapeutic doses. This whitepaper provides a detailed examination of the molecular and cellular mechanisms underlying this compound's action, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: H2 Receptor Antagonism

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor.[1] H2 receptors are G-protein coupled receptors (GPCRs) located on gastric parietal cells that, upon stimulation by histamine, initiate a signaling cascade leading to the secretion of gastric acid.

Histamine H2 Receptor Signaling Pathway

The binding of histamine to the H2 receptor activates the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. The proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Pumps out

Figure 1: Histamine H2 Receptor Signaling Pathway
This compound's Inhibitory Action

This compound, as a competitive antagonist, binds to the H2 receptor at the same site as histamine but does not activate the receptor. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade. This blockade of histamine-mediated signaling leads to a reduction in adenylyl cyclase activity, lower intracellular cAMP levels, and consequently, decreased activation of the proton pump. The ultimate effect is a dose-dependent inhibition of gastric acid secretion.

Zaltidine_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Blocked by this compound This compound This compound This compound->H2R Binds to & Inhibits G_protein Gs Protein H2R->G_protein Activation Blocked AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Reduced G_protein->AC Activation Reduced

Figure 2: this compound's Inhibition of the H2 Receptor Pathway

Quantitative Data

Table 1: Clinical Efficacy of this compound in Duodenal Ulcer Healing

Treatment GroupDosageDurationHealing Ratep-value
This compound150 mg once daily4 weeks86%< 0.001
PlaceboN/A4 weeks19%N/A

Data from a randomized controlled trial in patients with duodenal ulcer.[1]

Experimental Protocols

The characterization of H2 receptor antagonists like this compound typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro H2 Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for the H2 receptor.

Objective: To quantify the binding of this compound to the H2 receptor and determine its inhibitory constant (Ki).

Methodology:

  • Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).

  • Radioligand Binding: The prepared membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep Prepare H2 Receptor Membranes incubate Incubate Membranes with [3H]-Tiotidine & this compound prep->incubate separate Separate Bound from Unbound Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Figure 3: General Workflow for an H2 Receptor Binding Assay
In Vitro Functional Assay: Inhibition of Histamine-Stimulated Acid Secretion in Isolated Gastric Glands

This assay assesses the functional consequence of H2 receptor antagonism by measuring the inhibition of acid secretion.

Objective: To determine the potency of this compound in inhibiting histamine-stimulated acid secretion.

Methodology:

  • Isolation of Gastric Glands: Gastric glands are isolated from rabbit or human stomach tissue by collagenase digestion.

  • Stimulation and Inhibition: The isolated glands are pre-incubated with varying concentrations of this compound, followed by stimulation with histamine.

  • Measurement of Acid Secretion: Acid secretion is indirectly measured by the accumulation of a weak base, such as [14C]-aminopyrine, which is trapped in the acidic compartments of the parietal cells.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of histamine-stimulated aminopyrine accumulation (IC50) is determined.

Pharmacokinetics and Metabolism

Limited pharmacokinetic data for this compound in humans is available from clinical trials. Like other H2 receptor antagonists, it is expected to be absorbed orally and eliminated primarily through a combination of hepatic metabolism and renal excretion.

Hepatotoxicity

A significant concern that emerged during the clinical development of this compound was the incidence of hepatic damage. In a clinical trial, 8% of patients treated with this compound showed increased serum aminotransferase levels, which normalized after discontinuation of the drug.[1] Liver biopsies provided evidence of drug-induced injury, and this hepatic damage was associated with higher plasma concentrations of this compound.[1] The exact mechanism of this compound-induced hepatotoxicity is not fully elucidated but may involve the formation of reactive metabolites.

Conclusion

This compound is a potent histamine H2 receptor antagonist that effectively inhibits gastric acid secretion. Its mechanism of action is centered on the competitive blockade of the H2 receptor, thereby preventing histamine-induced activation of the downstream signaling pathway that leads to proton pump activation. While clinically effective in promoting the healing of duodenal ulcers, its clinical utility has been significantly limited by a higher-than-acceptable incidence of hepatotoxicity. Further research into the metabolic pathways of this compound could provide insights into the mechanisms of its liver injury and potentially guide the development of safer H2 receptor antagonists.

References

An In-depth Technical Guide to the Physicochemical Properties of Zaltidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Properties

A summary of the known and computed physicochemical properties of Zaltidine is presented below.

PropertyDataSource
Molecular Formula C₈H₁₀N₆SPubChem[1]
Molecular Weight 222.27 g/mol PubChem[1]
IUPAC Name 2-[[4-(2-methyl-1H-imidazol-5-yl)thiazol-2-yl]amino]guanidinePubChem[1]
CAS Number 85604-00-8PubChem[1]
XLogP3-AA (Computed) 0PubChem[1]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 2PubChem
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
Aqueous Solubility Data not available in searched literature.
pKa Data not available in searched literature.

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This action inhibits the binding of histamine and, consequently, reduces the secretion of gastric acid.

Signaling Pathway

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various cellular substrates, ultimately leading to the stimulation of the H+/K+-ATPase proton pump and the secretion of gastric acid. This compound, by blocking the initial binding of histamine, interrupts this pathway.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks G_Protein G Protein (Gs) H2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP:e->cAMP:w Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Proton_Pump H+/K+-ATPase (Proton Pump) PKA_active->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Stimulates

Caption: this compound's antagonistic action on the H2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These standard protocols are applicable for the characterization of this compound and other small molecule drug candidates.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of this compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom of the tube.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to get an approximate range.

    • For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is within 20 °C of the expected melting point.

  • Observation and Recording:

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).

  • Repeat: For accuracy, repeat the determination at least twice and calculate the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Apparatus and Materials:

  • This compound sample

  • Distilled or deionized water

  • Screw-capped vials or flasks

  • Analytical balance

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a screw-capped vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water or mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in mg/mL or mol/L, taking into account the dilution factor.

  • Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Apparatus and Materials:

  • This compound sample

  • Potentiometer with a pH electrode

  • Burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Beaker

  • Magnetic stirrer and stir bar

  • Distilled or deionized water (CO2-free)

  • Inert gas (e.g., nitrogen) for purging (optional)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO2-free deionized water in a beaker.

  • Apparatus Setup:

    • Calibrate the pH meter using standard pH buffers (e.g., pH 4, 7, and 10).

    • Place the beaker with the this compound solution on a magnetic stirrer and add a stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Titration:

    • Fill the burette with the standardized titrant (acid or base, depending on the nature of the analyte).

    • Begin the titration by adding small increments of the titrant to the this compound solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value(s) can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and half-equivalence points may be observed.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

  • Replication: Repeat the titration at least twice to ensure the accuracy and precision of the pKa determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for melting point, boiling point, and aqueous solubility are not currently available in the public domain, the provided experimental protocols offer a clear pathway for their determination in a laboratory setting. The outlined mechanism of action and the detailed signaling pathway diagram serve as valuable tools for researchers and drug development professionals working with this compound and other H2-receptor antagonists. Further experimental characterization is encouraged to build a more complete physicochemical profile of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Zaltidine and its Class

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a public domain crystal structure for Zaltidine has not been determined or made available. To fulfill the structural analysis requirements of this guide, the well-characterized, structurally related H2-receptor antagonist, Ranitidine Hydrochloride , will be used as an illustrative example. The methodologies and data presentation formats are directly applicable to the future analysis of this compound.

Introduction

This compound is a potent H2-receptor antagonist, a class of drugs that decrease stomach acid production. Understanding the three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) like this compound is paramount in drug development. Crystal structure analysis provides critical insights into the physicochemical properties of a drug, including its stability, solubility, and bioavailability. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key consideration, as different polymorphs can exhibit distinct properties.

This technical guide outlines the core principles and methodologies for the crystal structure analysis of this compound and related compounds, using Ranitidine Hydrochloride as a case study.

Crystallographic Data of Ranitidine Hydrochloride

The crystal structure of Ranitidine Hydrochloride has been determined for two polymorphic forms. The crystallographic data for both forms are summarized in the tables below. This data was obtained using Microcrystal Electron Diffraction (microED), a technique that has shown results consistent with traditional single-crystal X-ray diffraction.[1]

Table 1: Crystallographic Data for Ranitidine Hydrochloride Form 1

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.39
b (Å)6.7
c (Å)22.55
α (°)90
β (°)93.83
γ (°)90

Table 2: Crystallographic Data for Ranitidine Hydrochloride Form 2

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.33
b (Å)13.27
c (Å)19.2
α (°)90
β (°)95.3
γ (°)90

Experimental Protocols

The determination of a small molecule crystal structure, such as that of Ranitidine Hydrochloride, follows a well-defined workflow.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. For small molecules, this can be achieved through various methods:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant. The vapor of the more volatile solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be done in either a hanging drop or sitting drop setup.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

For Ranitidine Hydrochloride, polymorphs can be obtained by crystallization from ethanol.[2]

Data Collection

Once suitable crystals are obtained, diffraction data is collected using an X-ray diffractometer. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated during data collection to capture a complete diffraction pattern.[3]

Key steps in data collection include:

  • Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm) is selected and mounted on a loop or a glass fiber.[4]

  • X-ray Source: A high-intensity X-ray source, such as a rotating anode or a synchrotron, is used.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. A series of diffraction images are collected at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is often achieved using direct methods.

  • Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and the observed diffraction data. This process minimizes the R-factor, a measure of the goodness of fit.

The following diagram illustrates a typical workflow for small molecule X-ray crystallography.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

A generalized workflow for small molecule X-ray crystallography.

Signaling Pathway of H2-Receptor Antagonists

This compound, like Ranitidine, functions as a histamine H2-receptor antagonist. These drugs competitively inhibit the action of histamine at the H2 receptors on the parietal cells of the stomach. This blockade disrupts the signaling cascade that leads to gastric acid secretion.[5]

The key steps in this pathway are:

  • Histamine Release: Histamine is released from enterochromaffin-like (ECL) cells.

  • Receptor Binding: Histamine binds to H2 receptors on parietal cells.

  • G-Protein Activation: This binding activates a Gs protein, which in turn activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Proton Pump Activation: Increased cAMP levels activate protein kinase A (PKA), which ultimately stimulates the H+/K+ ATPase (proton pump).

  • Acid Secretion: The proton pump secretes H+ ions into the gastric lumen, leading to the formation of hydrochloric acid.

H2-receptor antagonists block the initial step of histamine binding, thereby inhibiting the entire downstream signaling pathway.

The following diagram illustrates the signaling pathway of gastric acid secretion and the point of inhibition by H2-receptor antagonists.

signaling_pathway cluster_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC cAMP cAMP AC->cAMP  ATP ATP ATP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump GastricAcid Gastric Acid (HCl) ProtonPump->GastricAcid H+ Secretion Histamine Histamine Histamine->H2R H2Antagonist H2-Receptor Antagonist (e.g., this compound) H2Antagonist->H2R Blocks

Mechanism of action for H2-receptor antagonists.

References

Zaltidine: A Technical Overview of its Histamine H2-Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltidine is a potent and specific histamine H2-receptor antagonist that has demonstrated efficacy in the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its activity. While specific quantitative binding and potency data for this compound are not extensively available in the public domain, this document outlines the established principles and experimental protocols for evaluating H2-receptor antagonists, providing a framework for its study.

Introduction

Histamine H2-receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach, leading to a reduction in gastric acid secretion.[1] this compound, a member of this class, has been investigated for its therapeutic potential in acid-peptic disorders, such as duodenal ulcers.[2] This guide delves into the core pharmacology of this compound's H2-receptor antagonist activity.

Mechanism of Action: Histamine H2-Receptor Signaling Pathway

The primary mechanism of action for this compound is the competitive and reversible inhibition of the histamine H2 receptor. In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors on gastric parietal cells. This binding event activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates target proteins that ultimately drive the translocation and activation of the H+/K+ ATPase proton pump, resulting in the secretion of gastric acid into the stomach lumen. This compound, by blocking the initial binding of histamine to the H2 receptor, effectively abrogates this entire signaling cascade.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds This compound This compound This compound->H2_Receptor Blocks Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Drives

Caption: this compound's antagonism of the H2-receptor signaling pathway.

Quantitative Pharmacodynamic Data

ParameterSpeciesMethodAgonistValueReference
ID50 HumanInhibition of pentagastrin-stimulated acid outputPentagastrin~40 mg (oral dose)[3][4]
Inhibition of Basal Acid Output HumanSingle 100 mg and 200 mg oral doses-97% at 3 hours, 50% at 24 hours (for both doses)[3]
Inhibition of Stimulated Acid Output HumanSingle 100 mg and 200 mg oral dosesPentagastrin85% and 97% at 3 hours, 20% and 23% at 24 hours, respectively

Experimental Protocols

The following sections describe standard experimental protocols used to characterize the histamine H2-receptor antagonist activity of compounds like this compound.

Radioligand Binding Assay for H2-Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound for the H2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human histamine H2 receptor (e.g., HEK293-H2R cells).

  • Radioligand: [3H]-Tiotidine or another suitable H2-receptor antagonist radioligand.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known H2-receptor antagonist (e.g., 10 µM Ranitidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, [3H]-Tiotidine (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or a concentration of this compound.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Atrium Assay for H2-Receptor Antagonist Potency (pA2)

This functional assay measures the ability of an antagonist to inhibit the positive chronotropic effect of histamine on the guinea pig right atrium, which is mediated by H2 receptors.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution.

  • Histamine (agonist).

  • This compound (antagonist).

  • Isolated organ bath system with a force transducer to measure heart rate.

Procedure:

  • Isolate the spontaneously beating right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the preparation to equilibrate until a stable heart rate is achieved.

  • Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the increase in heart rate.

  • Wash the tissue to return to baseline.

  • Introduce a fixed concentration of this compound into the bath and allow it to equilibrate with the tissue (e.g., 30-60 minutes).

  • Generate a second cumulative concentration-response curve for histamine in the presence of this compound.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • The parallel rightward shift of the histamine concentration-response curve in the presence of this compound is indicative of competitive antagonism.

  • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the Schild plot provides the pA2 value.

In Vivo Gastric Acid Secretion Assay in Rats

This assay directly measures the effect of an H2-receptor antagonist on gastric acid secretion in a living animal model.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting histamine-stimulated gastric acid secretion.

Materials:

  • Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Histamine or Pentagastrin (secretagogue).

  • This compound.

  • Surgical equipment for gastric cannulation or perfusion.

  • pH meter or autotitrator.

Procedure:

  • Anesthetize the rats.

  • Surgically prepare the animals for the collection of gastric contents, for example, by implanting a gastric fistula or by continuous perfusion of the stomach.

  • Establish a stable baseline of gastric acid secretion.

  • Administer a secretagogue, such as histamine or pentagastrin, to stimulate gastric acid secretion.

  • Once a stable stimulated secretion rate is achieved, administer this compound (e.g., intravenously or orally).

  • Continuously collect the gastric effluent and measure the acid output by titration with NaOH to a neutral pH.

  • The inhibitory effect of this compound is quantified as the percentage reduction in acid secretion compared to the stimulated control period.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing a novel H2-receptor antagonist.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Radioligand_Binding Radioligand Binding Assay Determine Ki In_Vitro_Screening->Radioligand_Binding Functional_Assay Isolated Tissue Assay (e.g., Guinea Pig Atrium) Determine pA2 In_Vitro_Screening->Functional_Assay Lead_Optimization Lead Optimization Radioligand_Binding->Lead_Optimization Functional_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Gastric_Secretion Gastric Acid Secretion Model (e.g., Rat) Determine ID50 In_Vivo_Studies->Gastric_Secretion Pharmacokinetics Pharmacokinetic Studies ADME Properties In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology Studies Safety Profile In_Vivo_Studies->Toxicology Clinical_Trials Clinical Trials Gastric_Secretion->Clinical_Trials Pharmacokinetics->Clinical_Trials Toxicology->Clinical_Trials End End Clinical_Trials->End

Caption: Workflow for H2-receptor antagonist characterization.

Structure-Activity Relationships (SAR) of H2-Receptor Antagonists

The development of H2-receptor antagonists has been guided by key structure-activity relationships. Generally, these compounds consist of a heterocyclic ring (not necessarily an imidazole like histamine), a flexible thioether chain, and a polar, non-basic terminal group. For instance, the imidazole ring of cimetidine was replaced with a furan ring in ranitidine and a thiazole ring in famotidine and this compound. The polar group is crucial for antagonist activity, with modifications to this part of the molecule significantly impacting potency and pharmacokinetic properties. The sulfur atom within the thioether chain has also been shown to be important for the activity of some H2 antagonists.

Conclusion

This compound is a histamine H2-receptor antagonist that effectively inhibits gastric acid secretion. While specific in vitro quantitative data are not widely published, its mechanism of action and in vivo efficacy are consistent with other members of its class. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel H2-receptor antagonists, from initial in vitro screening to in vivo characterization. Further research to fully elucidate its binding kinetics and potency would be beneficial for a complete understanding of its pharmacological profile.

References

Zaltidine (C₈H₁₀N₆S): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltidine is a potent histamine H₂ receptor antagonist, belonging to the same class of compounds as cimetidine and ranitidine. With the molecular formula C₈H₁₀N₆S, its primary pharmacological action is the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols. While this compound demonstrated efficacy in the treatment of duodenal ulcers, its clinical development was hampered by observations of hepatotoxicity. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and pharmacology.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀N₆S[1][2]
Molecular Weight222.27 g/mol [1]
IUPAC Name2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine
CAS Number85604-00-8
AppearanceSolid (Predicted)
pKa (strongest acidic)12.1 (Predicted)
pKa (strongest basic)10.9 (Predicted)
SolubilityData not available
LogP0.5 (Predicted)

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Histamine H₂ Receptor Antagonism

This compound exerts its pharmacological effect as a competitive antagonist at the histamine H₂ receptor, primarily located on the basolateral membrane of gastric parietal cells. The binding of histamine to these receptors is a key stimulus for gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The histamine H₂ receptor-mediated pathway is a central component. Upon binding of histamine, the H₂ receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through its associated Gαs subunit. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of H⁺ ions into the gastric lumen.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H₂ Receptor (GPCR) Histamine->H2R Binds to Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->H2R Blocks Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H⁺ Secretion ProtonPump->H_ion Results in

Figure 1: Histamine H₂ Receptor Signaling Pathway in Gastric Parietal Cells and the inhibitory action of this compound.

This compound competitively inhibits the binding of histamine to the H₂ receptor, thereby preventing the initiation of this signaling cascade. This results in a potent suppression of both basal and stimulated gastric acid secretion.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in publicly accessible literature. However, a study in cattle provides some insight into its disposition. General pharmacokinetic properties of H₂ receptor antagonists are summarized for context.

ParameterThis compound (Cattle, IV)General H₂ Antagonists (Human, Oral)
Bioavailability-40-70%
Tₘₐₓ-1-3 hours
Half-life (t₁/₂)~2.5 hours2-3 hours
Volume of Distribution (Vd)~1.1 L/kg1.0-1.5 L/kg
Clearance (CL)~0.3 L/kg/h400-700 mL/min

Table 2: Pharmacokinetic Parameters

Efficacy and Clinical Data

Clinical trials demonstrated that this compound is an effective agent for the treatment of duodenal ulcers.

Treatment GroupHealing Rate (4 weeks)p-value
This compound (150 mg daily)86%< 0.001
Placebo19%

Table 3: Clinical Efficacy of this compound in Duodenal Ulcer Healing

Hepatotoxicity

A significant concern that emerged during the clinical evaluation of this compound was its potential for hepatotoxicity. An increase in serum aminotransferase levels was observed in a subset of patients receiving the drug. Liver biopsy specimens from affected individuals showed evidence of drug-induced injury. This adverse effect was a major factor in the discontinuation of its development.

Experimental Protocols

Synthesis of this compound (Conceptual)

synthesis_workflow Start Starting Materials: - 1,3-Dichloroacetone - Amidinothiourea Step1 Step 1: Cyclocondensation Formation of 2-guanidino-4-chloromethylthiazole Start->Step1 Step3 Step 3: Coupling Reaction Coupling of thiazole and imidazole moieties Step1->Step3 Step2 Step 2: Synthesis of Imidazole Moiety (e.g., from 2-methylimidazole) Step2->Step3 Step4 Step 4: Guanidination (if necessary) Introduction of the guanidine group Step3->Step4 End This compound (Purification & Characterization) Step4->End

Figure 2: Conceptual workflow for the synthesis of this compound.
Measurement of Gastric Acid Secretion (In Vivo Rat Model)

This protocol describes a method for quantifying the effect of this compound on histamine-induced gastric acid secretion in an anesthetized rat model.

gastric_acid_workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Prep1 Anesthetize rat (e.g., urethane) Prep2 Surgical preparation: - Tracheotomy - Ligation of pylorus - Insertion of gastric cannula Prep1->Prep2 Proc1 Gastric lavage and collection of basal secretion Prep2->Proc1 Proc2 Administer this compound or vehicle (e.g., intraperitoneally) Proc1->Proc2 Proc3 Administer histamine (e.g., subcutaneously) Proc2->Proc3 Proc4 Collect gastric juice at timed intervals Proc3->Proc4 Ana1 Measure volume of gastric juice Proc4->Ana1 Ana2 Titrate with NaOH to determine acid concentration Ana1->Ana2 Ana3 Calculate total acid output Ana2->Ana3 Ana4 Compare acid output between This compound and vehicle groups Ana3->Ana4

Figure 3: Experimental workflow for measuring gastric acid secretion.
In Vitro Hepatotoxicity Assay

This protocol outlines a general in vitro method to assess the potential hepatotoxicity of a compound like this compound using a human hepatocyte cell line (e.g., HepG2).

hepatotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assessment Toxicity Assessment Culture1 Seed HepG2 cells in 96-well plates Culture2 Incubate until cells reach desired confluency Culture1->Culture2 Treat1 Prepare serial dilutions of this compound Culture2->Treat1 Treat2 Treat cells with this compound and control compounds Treat1->Treat2 Treat3 Incubate for a defined period (e.g., 24, 48 hours) Treat2->Treat3 Assess1 Perform cell viability assay (e.g., MTT, LDH release) Treat3->Assess1 Assess2 Measure enzyme levels (e.g., ALT, AST) in supernatant Treat3->Assess2 Assess3 Analyze data to determine IC₅₀ for cytotoxicity Assess1->Assess3 Assess2->Assess3

Figure 4: Workflow for an in vitro hepatotoxicity assay.

Conclusion

This compound is a potent histamine H₂ receptor antagonist with demonstrated efficacy in promoting the healing of duodenal ulcers. Its mechanism of action is well-understood, involving the competitive inhibition of the histamine-mediated signaling pathway for gastric acid secretion. However, the emergence of hepatotoxicity as a significant adverse effect has limited its clinical utility. The information and protocols provided in this technical guide offer a detailed resource for researchers interested in the pharmacology of H₂ receptor antagonists and the challenges of drug development. Further investigation into the structure-toxicity relationship of this compound and related compounds could provide valuable insights for the design of safer and more effective anti-ulcer therapeutics.

References

Understanding the Hepatotoxicity of Zaltidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent H2-receptor antagonist that has demonstrated efficacy in the treatment of duodenal ulcers. However, its clinical development and use have been hampered by a notable incidence of hepatotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound-induced liver injury, drawing from available clinical data and contextualizing it within the broader class of H2-receptor antagonists. Due to the limited availability of in-depth mechanistic studies on this compound itself, this guide also explores potential pathways and mechanisms of hepatotoxicity observed with other drugs in this class, offering a framework for future research and risk assessment.

Clinical Evidence of this compound Hepatotoxicity

The primary evidence for this compound's hepatotoxicity comes from a randomized, placebo-controlled clinical trial designed to evaluate its efficacy and safety in the short-term treatment of duodenal ulcers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the clinical trial.

ParameterThis compound GroupPlacebo Groupp-value
Number of Patients59--
Treatment Duration4 weeks4 weeks-
Dosage150 mg once daily--
Incidence of Increased Serum Aminotransferase8% (5 patients)Not reported-
Duodenal Ulcer Healing Rate86%19%< 0.001

Table 1: Summary of Clinical Trial Data on this compound Hepatotoxicity and Efficacy.[1]

Key Observations from Clinical Data
  • Incidence: An 8% incidence of hepatic damage was observed in patients receiving this compound, a rate considered higher than that of other commonly used H2-receptor antagonists.[1]

  • Biochemical Profile: The hepatotoxicity manifested as increased serum aminotransferase levels.[1]

  • Reversibility: The elevated liver enzyme levels returned to normal upon discontinuation of this compound treatment.[1]

  • Dose-Response Relationship: The study noted that hepatic damage was associated with plasma concentrations of this compound in the upper half of the observed range, suggesting a potential dose-dependent effect.

  • Histopathological Evidence: Liver biopsy specimens from affected patients provided strong evidence of drug-induced liver injury.

Experimental Protocols

Detailed experimental protocols for this compound-specific hepatotoxicity studies are scarce in the published literature. The primary available methodology is the clinical trial protocol summarized below.

Clinical Trial Protocol for this compound in Duodenal Ulcer
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 135 patients with duodenal ulcers were randomly allocated to the treatment or placebo group.

  • Intervention:

    • Treatment Group: 150 mg of this compound administered once daily for 4 weeks.

    • Control Group: Placebo administered for 4 weeks.

  • Monitoring: Serum aminotransferase levels were monitored, particularly at the final 4-week visit.

  • Endpoint for Hepatotoxicity Assessment: Increased serum aminotransferase levels.

  • Confirmatory Diagnosis: Liver biopsies were performed on patients who showed signs of hepatic damage.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (4 Weeks) cluster_assessment Assessment p 135 Patients with Duodenal Ulcer rand Random Allocation p->rand This compound This compound (150 mg/day, n=59) rand->this compound placebo Placebo rand->placebo outcome Healing Rates & Serum Aminotransferase Levels This compound->outcome placebo->outcome biopsy Liver Biopsy (for patients with elevated enzymes) outcome->biopsy If elevated

Clinical trial workflow for this compound.

Potential Mechanisms of Hepatotoxicity

While specific mechanistic studies on this compound are lacking, the broader class of H2-receptor antagonists provides some insights into potential pathways of liver injury. The hepatotoxicity of these agents is generally considered idiosyncratic.

Metabolism and Reactive Metabolites

H2-receptor antagonists are metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. Cimetidine, another H2-receptor antagonist, is a known inhibitor of several CYP450 isoenzymes (CYP1A2, 2C9, and 2D6), which can lead to drug-drug interactions. It is plausible that this compound is also metabolized by CYP450 enzymes, and the formation of reactive metabolites during this process could be a contributing factor to its hepatotoxicity. Reactive metabolites are electrophilic species that can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and toxicity.

G This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 ReactiveMetabolite Reactive Metabolite (Electrophilic) CYP450->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Detoxification Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detoxification CellularDysfunction Cellular Dysfunction ProteinAdducts->CellularDysfunction Hepatotoxicity Hepatotoxicity CellularDysfunction->Hepatotoxicity Excretion Excretion Detoxification->Excretion

Potential metabolic activation of this compound.
Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is a common pathway in drug-induced liver injury. While no direct evidence exists for this compound, some H2-receptor antagonists have been shown to be cytotoxic to isolated rat hepatocytes through the inhibition of mitochondrial oxidative phosphorylation. This inhibition can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

G cluster_drug Drug Action cluster_mitochondria Mitochondrial Impact cluster_cellular Cellular Consequences This compound This compound/Metabolite Mito Mitochondrion This compound->Mito ETC Inhibition of Electron Transport Chain Mito->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS CellDeath Hepatocyte Death ATP->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Damage->CellDeath

Hypothesized mitochondrial toxicity pathway.
Immune-Mediated Injury

Although less common with H2-receptor antagonists, immune-mediated mechanisms can play a role in idiosyncratic drug-induced liver injury. In this scenario, the drug or its metabolite may act as a hapten, binding to cellular proteins and forming neoantigens. These neoantigens can then be recognized by the immune system, leading to an inflammatory response and hepatocyte damage. The absence of hypersensitivity features in the clinical trial with another H2-receptor antagonist, ebrotidine, suggests that a metabolic idiosyncratic mechanism may be more likely.

Conclusion and Future Directions

The available evidence clearly indicates that this compound carries a significant risk of hepatotoxicity, which appears to be dose-related and reversible upon drug discontinuation. However, a deep mechanistic understanding of this toxicity is currently lacking. To better characterize and mitigate the risk of this compound-induced liver injury, future research should focus on:

  • Metabolic Profiling: In-depth studies to identify the specific CYP450 enzymes involved in this compound metabolism and to characterize its metabolic pathways.

  • Reactive Metabolite Screening: Investigations to determine if this compound forms reactive metabolites and to identify their structure and reactivity.

  • In Vitro Hepatotoxicity Studies: The use of primary human hepatocytes or other advanced in vitro models to assess the direct cytotoxic potential of this compound and its metabolites, including effects on mitochondrial function and oxidative stress.

  • Animal Models: The development of a relevant animal model to study the dose-response relationship and the pathological features of this compound-induced liver injury.

  • Exploration of Signaling Pathways: Research into the specific intracellular signaling pathways, such as those involving NF-κB and JNK, that may be modulated by this compound in hepatocytes.

A more thorough understanding of the mechanisms underlying this compound hepatotoxicity is crucial for the safe development of this and other H2-receptor antagonists and for the protection of patient health.

References

Zaltidine's Interaction with Histamine H2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent histamine H2 receptor antagonist, a class of drugs that competitively block the actions of histamine at H2 receptors, primarily in the parietal cells of the stomach.[1][2] This action leads to a reduction in gastric acid secretion, forming the basis of its therapeutic application in acid-related gastrointestinal conditions.[1][3][4] While clinically effective, this compound's use has been associated with hepatotoxicity. This guide provides an in-depth look at the binding characteristics of H2 receptor antagonists, using data from analogous compounds to infer the likely interaction of this compound, due to a lack of publicly available, specific binding affinity data for this compound itself.

H2 Receptor Signaling Pathways

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade resulting in the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This is the principal pathway for stimulating gastric acid secretion by parietal cells.

H2 receptor antagonists, such as this compound, act as competitive inhibitors at the H2 receptor, preventing histamine from binding and thereby blocking the downstream cAMP-mediated signaling.

H2_Receptor_Signaling cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Histamine Histamine Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway and Antagonism.

Binding Affinity of H2 Receptor Antagonists

AntagonistpA2 Value
Famotidine7.60
TZU-04606.94
Ranitidine6.87
Etintidine6.82
Cimetidine6.41
Table 1: pA2 values for various H2 receptor antagonists against histamine-stimulated cAMP production in isolated guinea pig gastric glands.

Experimental Protocols

The determination of H2 receptor binding affinity typically involves radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This method measures the ability of an unlabeled antagonist (like this compound) to compete with a radiolabeled ligand for binding to the H2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the H2 receptor.

Materials:

  • Membrane preparation from cells expressing H2 receptors (e.g., isolated guinea pig gastric glands).

  • Radioligand: [3H]-cimetidine.

  • Test compound: this compound (or other unlabeled antagonists).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Incubation: Aliquots of the membrane preparation are incubated in a buffer solution containing a fixed concentration of [3H]-cimetidine and varying concentrations of the unlabeled antagonist (the competitor).

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

  • Washing: The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay (Schild Analysis)

This assay measures the functional consequence of receptor binding, such as the inhibition of histamine-stimulated cAMP production.

Objective: To determine the pA2 value of a competitive antagonist.

Materials:

  • Isolated cells or tissues expressing H2 receptors (e.g., guinea pig gastric glands).

  • Agonist: Histamine.

  • Antagonist: this compound (or other H2 blockers).

  • Assay buffer and reagents for cAMP quantification.

Protocol:

  • Agonist Dose-Response: A cumulative concentration-response curve for the agonist (histamine) on cAMP production is generated.

  • Antagonist Incubation: The cells/tissues are pre-incubated with a fixed concentration of the antagonist for a set period to allow for equilibrium.

  • Second Dose-Response: A second agonist concentration-response curve is generated in the presence of the antagonist. This will be right-shifted compared to the control curve.

  • Repeat: Steps 2 and 3 are repeated with several different concentrations of the antagonist.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce the same effect in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Assay (Schild Analysis) A1 Incubate H2 receptor membranes with [3H]-radioligand and unlabeled antagonist A2 Separate bound from free ligand (Filtration) A1->A2 A3 Quantify bound radioactivity A2->A3 A4 Calculate IC50 and Ki A3->A4 B1 Generate agonist (Histamine) dose-response curve (e.g., cAMP) B2 Repeat dose-response curve in presence of fixed antagonist concentrations B1->B2 B3 Calculate Dose Ratios B2->B3 B4 Construct Schild Plot and determine pA2 B3->B4

Caption: Workflow for H2 Receptor Binding Affinity Assays.

Conclusion

This compound functions as a histamine H2 receptor antagonist, effectively inhibiting gastric acid secretion. While specific binding affinity constants for this compound are not widely reported, analysis of analogous compounds such as famotidine, ranitidine, and cimetidine provides a strong indication of its mechanism and relative potency. The experimental protocols detailed herein, including radioligand binding assays and functional Schild analysis, represent the standard methodologies for characterizing the binding affinity of such compounds. These techniques are crucial for the preclinical evaluation and development of novel H2 receptor antagonists.

References

Zaltidine: A Technical Whitepaper on a Novel H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zaltidine (also known as CP-57,361) is a potent, long-acting histamine H2-receptor antagonist developed by Pfizer Central Research in the early 1980s.[1][2] It demonstrated significantly higher potency than the first-generation H2-receptor antagonist, cimetidine, in preclinical and clinical studies.[1][3] However, its clinical development was hindered by findings of hepatotoxicity, which occurred at a higher incidence than with other drugs in its class.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental findings related to this compound, based on available scientific literature.

History and Discovery

This compound was identified as a promising candidate for the treatment of acid-peptic disorders by Pfizer Central Research. Key research, including preclinical studies in the early 1980s, highlighted its potential as a highly effective inhibitor of gastric acid secretion. A pivotal figure in its development was Peter J. Oates, who was involved in the identification of this compound as an orally potent histamine H2-antagonist. Preclinical studies in dogs revealed that this compound was 10-20 times more potent orally and 40-70 times more potent intravenously than cimetidine. The development of this compound was part of a broader effort in the pharmaceutical industry to develop more potent and longer-acting H2-receptor antagonists following the success of cimetidine. Despite its promising antisecretory effects, the emergence of significant hepatotoxicity in clinical trials ultimately led to the cessation of its development.

Chemical Properties and Synthesis

Mechanism of Action and Signaling Pathway

This compound functions as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, this compound prevents histamine from stimulating the Gs alpha subunit of the associated G-protein complex. This, in turn, inhibits the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The subsequent decrease in protein kinase A (PKA) activation results in reduced phosphorylation of the H+/K+ ATPase proton pump, ultimately decreasing the secretion of gastric acid into the stomach lumen.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds & Activates This compound This compound This compound->H2_Receptor Binds & Inhibits G_Protein Gs Protein (α, β, γ subunits) H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Proton_Pump H+/K+ ATPase (Proton Pump) PKA_active->Proton_Pump Phosphorylates & Activates Acid_Secretion H+ Secretion Proton_Pump->Acid_Secretion Drives

Caption: Histamine H2 Receptor Signaling Pathway and this compound Inhibition.

Pharmacodynamics and Efficacy

Clinical studies in the mid-1980s demonstrated this compound's potent dose-dependent inhibition of both basal and stimulated gastric acid secretion.

Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical evaluations of this compound's antisecretory effects.

Table 1: Inhibition of Gastric Acid Output in Healthy Volunteers

This compound Dose (oral)Inhibition of Basal Acid OutputInhibition of Pentagastrin-Stimulated Acid Output (M.A.O.)
5 mgDose-related inhibitionDose-related inhibition
25 mgDose-related inhibitionDose-related inhibition
100 mgDose-related inhibitionEstimated ID50 of 40 mg

Table 2: Inhibition of Gastric Acid Output in Duodenal Ulcer Patients

This compound Dose (oral)Peak Inhibition of M.A.O. (at 3h)Inhibition of M.A.O. at 24hPeak Inhibition of Basal Acid Output (at 3h)Inhibition of Basal Acid Output at 24h
100 mg85%20%97%50%
200 mg97%23%97%50%

Table 3: Duodenal Ulcer Healing Rates (4 weeks of treatment)

Treatment GroupNumber of PatientsHealing Rate
This compound (150 mg daily)5986%
PlaceboNot specified19%

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in published literature. However, studies noted its long duration of action, which was attributed to a relatively slow elimination from the plasma. A study in cattle provided some pharmacokinetic parameters after various administration routes, but these are not directly translatable to humans.

Safety and Toxicology: Hepatotoxicity

A significant concern that emerged during the clinical evaluation of this compound was its potential for hepatotoxicity.

Clinical Findings

In a study involving 135 patients with duodenal ulcers, 5 out of 59 patients (8%) treated with 150 mg of this compound daily for 4 weeks developed increased serum aminotransferase levels. This incidence was noted to be higher than that observed with other commonly used H2-receptor antagonists. The liver injury was reversible, with enzyme levels returning to normal after cessation of treatment. Liver biopsies from affected patients provided strong evidence of drug-induced liver injury. The hepatic damage was associated with plasma concentrations of this compound in the upper half of the observed range.

Experimental Protocols

The clinical efficacy of this compound was primarily assessed by measuring its effect on gastric acid secretion. The standard methodology for such assessments during the period of this compound's development involved invasive gastric aspiration techniques.

Measurement of Gastric Acid Output

A common protocol for assessing gastric acid secretion is as follows:

  • Patient Preparation: Patients fast overnight to ensure a basal (unstimulated) gastric state.

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.

  • Basal Acid Output (BAO) Measurement: Gastric juice is collected continuously for a set period (e.g., one hour) in timed aliquots (e.g., every 15 minutes). The volume and acid concentration of each sample are measured to calculate the basal acid output, typically expressed in milliequivalents per hour (mEq/hr).

  • Drug Administration: A single oral dose of this compound or placebo is administered.

  • Post-Dose Measurement: Gastric acid secretion is monitored for several hours post-administration to determine the drug's effect on basal secretion.

  • Maximal Acid Output (MAO) Measurement: To assess the effect on stimulated secretion, a secretagogue such as pentagastrin is administered parenterally.

  • Stimulated Secretion Collection: Gastric juice is again collected for a defined period after stimulation, and the acid output is measured to determine the maximal acid output. This is performed both with and without this compound administration to quantify the level of inhibition.

  • Analysis: The acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

Gastric_Acid_Measurement_Workflow Start Start Fasting Overnight Fasting Start->Fasting NG_Tube Nasogastric Tube Placement Fasting->NG_Tube BAO_Collection Basal Gastric Juice Collection (1 hour) NG_Tube->BAO_Collection BAO_Analysis Measure Volume & Titrate Acid (Calculate BAO) BAO_Collection->BAO_Analysis Drug_Admin Administer this compound or Placebo BAO_Analysis->Drug_Admin Post_Drug_Collection Collect Gastric Juice (Continuous) Drug_Admin->Post_Drug_Collection Stimulation Administer Pentagastrin Post_Drug_Collection->Stimulation MAO_Collection Stimulated Gastric Juice Collection Stimulation->MAO_Collection MAO_Analysis Measure Volume & Titrate Acid (Calculate MAO) MAO_Collection->MAO_Analysis End End MAO_Analysis->End

Caption: Workflow for Measuring Gastric Acid Secretion in Clinical Trials.

Conclusion

This compound was a potent second-generation histamine H2-receptor antagonist that showed considerable promise in the treatment of duodenal ulcers due to its profound and long-lasting inhibition of gastric acid secretion. However, the emergence of a notable incidence of hepatotoxicity during clinical trials curtailed its development. The story of this compound serves as an important case study in drug development, highlighting the critical need to balance efficacy with a thorough safety evaluation. While it never reached the market, the research into this compound contributed to the broader understanding of H2-receptor antagonist pharmacology and the challenges of drug-induced liver injury.

References

Methodological & Application

Application Notes and Protocols for Zaltidine In Vitro Assay for Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent and long-acting histamine H2-receptor antagonist.[1] Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach, thereby inhibiting gastric acid secretion.[2][3] This document provides detailed application notes and protocols for an in vitro assay to evaluate the efficacy of this compound in inhibiting histamine-stimulated gastric acid secretion. The described method utilizes the accumulation of a weak base, [¹⁴C]-aminopyrine, in isolated rabbit gastric glands as an indirect measure of acid production. This assay is a valuable tool for screening and characterizing the potency of H2-receptor antagonists like this compound.

Mechanism of Action of H2-Receptor Antagonists

Gastric acid secretion by parietal cells is primarily stimulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively pumping hydrogen ions into the gastric lumen. This compound, as an H2-receptor antagonist, competitively inhibits the binding of histamine to the H2 receptor, thus blocking this entire signaling pathway and reducing gastric acid secretion.

Data Presentation: Comparative In Vitro Potency of H2-Receptor Antagonists

CompoundAssay SystemParameterValueReference
CimetidineIsolated Canine Parietal CellsIC50~1.6 µM[Pounder, R. E., et al. Gut, 1977][4]
RanitidineIsolated Guinea-Pig Parietal CellspA26.83 ± 0.10[G. Bertaccini, et al. Agents and Actions, 1984][5]
FamotidineIsolated Guinea-Pig Parietal Cells-~8x more potent than Ranitidine[M. Takeda, et al. Arzneimittelforschung, 1982]
Roxatidine AcetateIsolated Guinea-Pig Parietal CellspA27.15 ± 0.09[G. Bertaccini, et al. Agents and Actions, 1984]
SecretinIsolated Rat Parietal CellsIC504 x 10⁻⁸ mol/l[Gespräch, W., et al. Archives internationales de Pharmacodynamie et de Thérapie, 1983]
Prostaglandin E2 (PGE2)Isolated Rat Parietal CellsIC507 x 10⁻⁸ mol/l[Gespräch, W., et al. Archives internationales de Pharmacodynamie et de Thérapie, 1983]
Cholecystokinin (CCK)Isolated Rat Parietal CellsIC502 x 10⁻⁷ mol/l[Gespräch, W., et al. Archives internationales de Pharmacodynamie et de Thérapie, 1983]

Experimental Protocols

Isolation of Rabbit Gastric Glands

This protocol is adapted from established methods for the isolation of gastric glands.

Materials:

  • New Zealand White rabbit (male, 2-3 kg)

  • Collagenase (Type I)

  • Bovine Serum Albumin (BSA)

  • HEPES buffer

  • Eagle's Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Surgical instruments

  • Shaking water bath

  • Centrifuge

Procedure:

  • Euthanize the rabbit according to approved animal care and use protocols.

  • Perform a midline laparotomy and expose the stomach.

  • Ligate the esophagus and pylorus, and cannulate the aorta.

  • Perfuse the stomach with ice-cold saline through the aorta until the tissue is blanched.

  • Excise the stomach, open it along the lesser curvature, and rinse the mucosal surface with cold saline.

  • Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

  • Mince the mucosa into small pieces (approximately 1 mm³) with fine scissors.

  • Wash the minced tissue several times with cold saline to remove mucus.

  • Digest the tissue in a solution of collagenase (0.5 mg/mL) and BSA (1 mg/mL) in MEM in a shaking water bath at 37°C for 30-45 minutes.

  • Gently pipette the suspension up and down every 15 minutes to aid in the dissociation of the glands.

  • Monitor the digestion process under a microscope until intact gastric glands are released.

  • Filter the gland suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5 minutes to pellet the gastric glands.

  • Wash the glands three times with MEM supplemented with 10% FBS and penicillin-streptomycin.

  • Resuspend the final gland pellet in the appropriate experimental buffer.

[¹⁴C]-Aminopyrine Accumulation Assay

This assay indirectly measures acid secretion by quantifying the accumulation of the radiolabeled weak base, [¹⁴C]-aminopyrine, in the acidic compartments of the parietal cells.

Materials:

  • Isolated gastric glands

  • [¹⁴C]-Aminopyrine

  • HEPES-buffered incubation medium (containing glucose, BSA, and appropriate salts)

  • Histamine

  • This compound (or other H2-receptor antagonists)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge

Procedure:

  • Pre-incubate aliquots of the isolated gastric gland suspension in the HEPES-buffered medium for 30 minutes at 37°C in a shaking water bath.

  • Add this compound at various concentrations to the gland suspensions and incubate for an additional 15 minutes. A vehicle control (without this compound) should be included.

  • Add [¹⁴C]-aminopyrine to a final concentration of 0.1 µCi/mL.

  • Initiate acid secretion by adding histamine to a final concentration that elicits a submaximal response (e.g., 10⁻⁵ M). A basal (unstimulated) control group without histamine should also be included.

  • Incubate for 20 minutes at 37°C.

  • Terminate the incubation by placing the tubes on ice and pelleting the glands by centrifugation (e.g., 10,000 x g for 1 minute).

  • Carefully remove the supernatant.

  • Resuspend the gland pellet in a known volume of buffer and transfer to a scintillation vial.

  • Add scintillation fluid and determine the amount of radioactivity using a liquid scintillation counter.

  • To determine the total radioactivity, take an aliquot of the gland suspension before centrifugation and count it.

  • The aminopyrine accumulation ratio is calculated as the radioactivity in the pellet divided by the radioactivity in the supernatant.

  • The percentage inhibition of histamine-stimulated aminopyrine accumulation by this compound is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and Inhibition by this compound

G cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Pumps Lumen Gastric Lumen H_ion->Lumen into

Caption: Histamine signaling pathway in gastric parietal cells and its inhibition by this compound.

Experimental Workflow for In Vitro Assay of this compound

G cluster_workflow Experimental Workflow Start Start IsolateGlands Isolate Gastric Glands from Rabbit Stomach Start->IsolateGlands PreIncubate Pre-incubate Glands IsolateGlands->PreIncubate Addthis compound Add this compound (Various Concentrations) PreIncubate->Addthis compound AddRadiolabel Add [¹⁴C]-Aminopyrine Addthis compound->AddRadiolabel Stimulate Stimulate with Histamine AddRadiolabel->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Terminate Terminate Reaction (Centrifuge) Incubate->Terminate MeasureRadioactivity Measure Radioactivity in Pellet and Supernatant Terminate->MeasureRadioactivity Calculate Calculate Aminopyrine Ratio and % Inhibition MeasureRadioactivity->Calculate Analyze Determine IC50 Value Calculate->Analyze End End Analyze->End

Caption: Workflow for the in vitro assay of this compound on gastric acid secretion.

References

Animal Models for Studying Zaltidine Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a histamine H2-receptor antagonist that has been investigated for its antisecretory effects on gastric acid. Like other drugs in its class, it competitively and reversibly inhibits the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells. This action leads to a reduction in gastric acid secretion. While this compound showed promise in the treatment of conditions like peptic ulcers, its development was hampered by concerns of hepatotoxicity. This document provides an overview of relevant animal models and experimental protocols for studying the therapeutic and adverse effects of this compound. Given the limited publicly available data specifically on this compound in animal models, protocols are adapted from studies on other H2-receptor antagonists such as ranitidine and famotidine, and from general pharmacology and toxicology studies.

Mechanism of Action: Histamine H2 Receptor Signaling

This compound exerts its primary effect by blocking the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the stimulation of the proton pump (H+/K+ ATPase) in parietal cells, resulting in gastric acid secretion.

Histamine H2 Receptor Signaling Pathway

Gs_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->H2_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates and Activates H_ion H+ Proton_Pump->H_ion Secretes

Caption: Histamine H2 Receptor Signaling Pathway.

The binding of histamine to the H2 receptor activates the associated Gs protein.[1] The alpha subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase proton pump, leading to the secretion of hydrogen ions (gastric acid) into the gastric lumen.[1] this compound, as an H2-receptor antagonist, competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire cascade and reducing gastric acid secretion.

Animal Models for Efficacy Studies: Gastric Ulcer Models

Rodent models, particularly rats, are commonly used to evaluate the anti-ulcer efficacy of H2-receptor antagonists. These models involve the induction of gastric ulcers through various chemical or stress-induced methods.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is widely used to screen for anti-ulcer drugs. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), induces gastric lesions primarily by inhibiting prostaglandin synthesis, which are crucial for maintaining the gastric mucosal barrier.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water. They are fasted for 24 hours before the experiment, with water provided ad libitum.

  • Groups:

    • Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • This compound-Treated Groups: this compound at various doses (e.g., 10, 30, 100 mg/kg) administered orally.

    • Reference Drug Group: Ranitidine or Famotidine at a standard effective dose orally.

  • Procedure:

    • Administer this compound, reference drug, or vehicle 30 minutes prior to ulcer induction.

    • Induce gastric ulcers by oral administration of indomethacin (e.g., 30 mg/kg).

    • Four hours after indomethacin administration, euthanize the animals by cervical dislocation.

    • Stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for lesions.

  • Endpoint Measurement:

    • Ulcer Index: The severity of the lesions is scored based on their number and size. The total ulcer score per stomach is calculated.

    • Percentage of Inhibition: Calculated as [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.

Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model is used to study the healing of chronic gastric ulcers, which more closely resembles the clinical situation in humans.

Experimental Protocol:

  • Animal Model: Male Wistar rats (200-250 g).

  • Procedure for Ulcer Induction:

    • Animals are anesthetized (e.g., with ketamine/xylazine).

    • A laparotomy is performed, and the stomach is exposed.

    • A solution of acetic acid (e.g., 50% v/v) is injected into the subserosal layer of the stomach wall.

  • Treatment:

    • Starting from the day after ulcer induction, animals are treated orally with this compound (e.g., once or twice daily) for a specified period (e.g., 7 or 14 days).

    • Control animals receive the vehicle.

  • Endpoint Measurement:

    • At the end of the treatment period, animals are euthanized.

    • The stomach is removed, and the ulcerated area is measured.

    • Histopathological examination of the ulcerated tissue can be performed to assess the quality of healing (e.g., re-epithelialization, granulation tissue formation).

Animal Models for Safety and Toxicology Studies

Given the concerns about this compound's hepatotoxicity, animal models for drug-induced liver injury are crucial for its evaluation.

Acute and Subchronic Toxicity Studies in Rodents (Rats)

These studies are designed to identify the potential target organs of toxicity and to determine the dose-response relationship.

Experimental Protocol (Subchronic - 28 days):

  • Animal Model: Male and female Sprague-Dawley rats.

  • Groups:

    • Control Group: Vehicle.

    • This compound-Treated Groups: At least three dose levels (low, medium, and high) administered orally once daily for 28 days.

  • Observations:

    • Clinical signs of toxicity are observed daily.

    • Body weight and food consumption are recorded weekly.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis (including liver function tests such as ALT, AST, ALP, and bilirubin).

    • Animals are euthanized, and a full necropsy is performed.

    • Organ weights (especially liver) are recorded.

    • Histopathological examination of the liver and other major organs is conducted.

Toxicity Studies in Non-Rodents (Beagle Dogs)

Dogs are often used as a second species in toxicology studies due to their physiological similarities to humans in some aspects.

Experimental Protocol (Subchronic):

  • Animal Model: Male and female Beagle dogs.

  • Groups:

    • Control Group: Vehicle.

    • This compound-Treated Groups: At least three dose levels administered orally (e.g., in gelatin capsules) once daily.

  • Observations:

    • Similar to the rodent study, with the addition of electrocardiogram (ECG) measurements at baseline and at the end of the study.

    • Regular veterinary examinations are performed.

    • Blood and urine samples are collected at multiple time points for analysis.

    • At the end of the study, a full necropsy and histopathological examination are performed.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from the proposed studies.

Table 1: Effect of this compound on Indomethacin-Induced Gastric Ulcers in Rats

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)Inhibition (%)
Control (Vehicle)--
This compound10
This compound30
This compound100
Reference Drug

Table 2: Effect of this compound on Acetic Acid-Induced Chronic Gastric Ulcer Healing in Rats

Treatment GroupDose (mg/kg/day)Ulcer Area (mm²) (Mean ± SEM)Healing Rate (%)
Control (Vehicle)--
This compound
This compound

Table 3: Liver Function Test Parameters in Rats after 28-Day Oral Administration of this compound

Treatment GroupDose (mg/kg/day)ALT (U/L) (Mean ± SEM)AST (U/L) (Mean ± SEM)ALP (U/L) (Mean ± SEM)Total Bilirubin (mg/dL) (Mean ± SEM)
Control (Vehicle)-
This compound (Low)
This compound (Medium)
This compound (High)

Experimental Workflow Diagrams

Gastric_Ulcer_Efficacy_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats) Start->Animal_Acclimatization Fasting 24-hour Fasting Animal_Acclimatization->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Dosing Oral Administration of This compound/Vehicle/Reference Grouping->Dosing Ulcer_Induction Induction of Gastric Ulcer (e.g., Indomethacin) Dosing->Ulcer_Induction Observation 4-hour Observation Period Ulcer_Induction->Observation Euthanasia Euthanasia and Stomach Collection Observation->Euthanasia Analysis Ulcer Scoring and Data Analysis Euthanasia->Analysis End End Analysis->End

Caption: Workflow for Gastric Ulcer Efficacy Study.

Hepatotoxicity_Study_Workflow Start Start Animal_Selection Animal Selection and Acclimatization (Rats/Dogs) Start->Animal_Selection Grouping Randomization into Control and this compound Groups Animal_Selection->Grouping Daily_Dosing Daily Oral Administration (e.g., 28 days) Grouping->Daily_Dosing In_life_Observations In-life Observations: Clinical Signs, Body Weight, Food Consumption Daily_Dosing->In_life_Observations Terminal_Procedures Terminal Procedures: Blood Collection, Necropsy Daily_Dosing->Terminal_Procedures End of Study In_life_Observations->Daily_Dosing Repeated Daily Sample_Analysis Hematology, Clinical Chemistry, Histopathology Terminal_Procedures->Sample_Analysis Data_Evaluation Data Evaluation and Report Generation Sample_Analysis->Data_Evaluation End End Data_Evaluation->End

References

Application Notes and Protocols for Zaltidine in Cell Culture: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zaltidine is identified as a histamine H2-receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the action of histamine at H2 receptors, which are found on parietal cells in the stomach lining. This inhibition leads to a reduction in gastric acid secretion.[4] Clinically, this compound has been investigated for the short-term treatment of duodenal ulcers.[2]

Current Status of this compound in Cell Culture Applications

A comprehensive review of publicly available scientific literature and commercial resources reveals a significant lack of established protocols or application notes for the use of this compound in cell culture experiments. While the mechanism of action as a histamine H2-receptor antagonist is documented in clinical studies, its effects and potential applications in in vitro cell-based assays have not been reported.

Histamine H2-receptor antagonists, as a class, have been a subject of research in various cell culture models to investigate their effects on cell proliferation, differentiation, and signaling pathways, particularly in the context of cancer and immunology. However, specific methodologies and quantitative data for this compound in these contexts are not available.

Proposed General Protocol for Investigating this compound in Cell Culture (Hypothetical)

The following protocol is a generalized framework based on common practices for introducing a new small molecule to a cell culture system. It is crucial to note that these are starting points and extensive optimization will be required for any specific cell line and experimental question.

Table 1: Hypothetical Dose-Response Study Parameters for this compound

ParameterRecommended Starting RangeNotes
Cell Line Dependent on research question (e.g., gastric cancer cell lines like AGS, KATO III; immune cell lines like Jurkat, THP-1)Select cell lines known to express histamine receptors or relevant to the disease model.
Seeding Density 1 x 10⁴ to 5 x 10⁴ cells/well (96-well plate)Optimize for logarithmic growth phase during the experiment.
This compound Concentration Range 0.1 µM to 100 µMA wide range is recommended for initial screening to determine the cytotoxic and effective concentrations.
Incubation Time 24, 48, 72 hoursTo assess both short-term and long-term effects.
Assay Cell Viability (e.g., MTT, PrestoBlue™)To determine the IC50 (half-maximal inhibitory concentration).

Experimental Protocol: Determination of this compound's Effect on Cell Viability

  • Cell Seeding:

    • Culture the selected cell line in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at the predetermined optimal seeding density.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). The choice of solvent should be tested for its own cytotoxicity on the cell line.

  • Treatment of Cells:

    • Prepare serial dilutions of this compound from the stock solution in a fresh growth medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assay (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Signaling Pathway and Experimental Workflow Diagrams

As there is no specific data on this compound's effect on cellular signaling pathways in a research context, a hypothetical workflow for investigating its impact is presented below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_treatment Cell Treatment with this compound cell_culture->cell_treatment zaltidine_prep This compound Preparation zaltidine_prep->cell_treatment viability Cell Viability Assay cell_treatment->viability western_blot Western Blot cell_treatment->western_blot qpcr qPCR cell_treatment->qpcr elisa ELISA cell_treatment->elisa data_analysis Data Interpretation and Conclusion viability->data_analysis western_blot->data_analysis qpcr->data_analysis elisa->data_analysis

Caption: A generalized workflow for studying the effects of this compound on a selected cell line.

Given this compound's known function as a histamine H2-receptor antagonist, a potential signaling pathway to investigate would be the cAMP-PKA pathway, which is typically activated by histamine binding to H2 receptors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound h2r H2 Receptor This compound->h2r Inhibits histamine Histamine histamine->h2r Activates g_protein Gs Protein h2r->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP atp ATP atp->camp Converted by AC pka PKA camp->pka Activates creb CREB Phosphorylation pka->creb Activates

Caption: A simplified diagram of the histamine H2 receptor signaling pathway, indicating the inhibitory action of this compound.

The application of this compound in cell culture for research purposes is a novel area with no established precedent. The protocols and diagrams provided herein are intended as a foundational guide for researchers interested in exploring the in vitro effects of this compound. It is imperative that all experimental parameters be empirically determined and validated for each specific cell line and research context. Further investigation is warranted to elucidate the potential of this compound as a tool in cell biology research.

References

Application Note: Quantification of Zaltidine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Zaltidine in human plasma. This compound is a histamine H2-receptor antagonist. This application note provides a detailed protocol for sample preparation, chromatographic conditions, and validation parameters based on established methods for similar compounds in its class, such as cimetidine and ranitidine. All quantitative data from referenced methods are summarized for comparative analysis.

Introduction

This compound is a histamine H2-receptor antagonist, a class of drugs that decrease gastric acid production.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of pharmaceuticals in biological matrices. This proposed method is developed based on the known chemical properties of this compound and established analytical methodologies for other H2-receptor antagonists.

Experimental Protocol

This protocol is a recommended starting point for the development and validation of a specific HPLC method for this compound quantification in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Ranitidine or a structurally similar compound not co-administered)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a copolymeric sorbent) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, methylene chloride)

Sample Preparation

Effective sample preparation is critical for removing plasma proteins and other interfering substances. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.

1. Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol or an appropriate mixture of organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase.

A study on cimetidine and ranitidine found that SPE provided good recovery, with 89% for cimetidine and 87% for ranitidine.[2]

2. Liquid-Liquid Extraction (LLE) Protocol:

  • To 500 µL of plasma, add the internal standard.

  • Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate). A study on cimetidine showed comparable recovery with ethyl acetate (85%).[2]

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

HPLC System and Conditions

The following HPLC conditions are proposed based on methods for similar H2-receptor antagonists. Optimization will be necessary.

ParameterProposed Condition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer and acetonitrile. A starting point could be a ratio of 85:15 (v/v) with a pH adjusted to around 6.8 with phosphoric acid or triethylamine.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength Based on the UV spectrum of this compound. For cimetidine and ranitidine, wavelengths around 230 nm have been used.[2]
Column Temperature Ambient
Calibration and Quality Control
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the IS into drug-free human plasma. A typical range might be 10-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of study samples to ensure the accuracy and precision of the method.

Data Presentation

The following tables summarize quantitative data from published HPLC methods for the related H2-receptor antagonists, cimetidine and ranitidine, which can serve as a reference for the expected performance of a this compound assay.

Table 1: HPLC Method Parameters for Cimetidine and Ranitidine in Human Plasma

ParameterCimetidine Method[3]Ranitidine Method
Extraction Method LLE (Ethyl Acetate) / SPESPE (Copolymeric)
Column C18C18 (Nova-Pack, 3.9 x 300 mm)
Mobile Phase Acetonitrile:Phosphate Buffer (5:95, v/v)0.08 M K2HPO4:ACN:MeOH:TEA (89.5:3:7:0.05)
pH ~6.85.0
Flow Rate -0.9 mL/min
Detection (UV) 230 nm300 nm

Table 2: Validation Parameters for Cimetidine and Ranitidine Assays

ParameterCimetidine AssayRanitidine Assay
Linearity Range 40 - 4000 ng/mL100 - 1600 ng/mL
Limit of Quantitation (LOQ) 40 ng/mL100 ng/mL
Recovery ~75% (LLE), ~89% (SPE)>94% (SPE)
Precision (CV%) <15%Within acceptable limits
Accuracy Within 15% of actual valueWithin acceptable limits

Visualization

Mechanism of Action of H2-Receptor Antagonists

The following diagram illustrates the general mechanism of action for histamine H2-receptor antagonists like this compound. These drugs competitively block the H2 receptor on the gastric parietal cell, which in turn reduces the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). This leads to decreased activation of the proton pump (H+/K+ ATPase), resulting in reduced secretion of gastric acid into the stomach lumen.

H2_Antagonist_Pathway Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to This compound This compound (H2-Receptor Antagonist) This compound->H2R Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Activated) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Pumps H+ into lumen GastricAcid Gastric Acid (Reduced Secretion)

Mechanism of this compound as an H2-Receptor Antagonist.
Experimental Workflow

The logical flow of the analytical method for this compound quantification is depicted in the workflow diagram below.

HPLC_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (SPE or LLE) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq quant Quantification (Peak Area Ratio) data_acq->quant report Report Results (Concentration) quant->report end End report->end

Workflow for this compound Quantification in Plasma.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in human plasma using HPLC. The detailed protocol, based on methods for structurally and functionally similar H2-receptor antagonists, offers a solid starting point for method development and validation. The provided tables and diagrams serve as valuable resources for researchers and scientists in the field of drug analysis and development. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA) before applying this method to clinical samples.

References

Application Notes and Protocols for Zaltidine Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Zaltidine, a histamine H2-receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound. Due to the limited availability of public preclinical data specifically for this compound, information from a closely related compound, Z-300 (believed to be this compound under a different developmental code), and another H2-receptor antagonist, Roxatidine, has been included to provide a more complete picture. This is explicitly noted where applicable.

Mechanism of Action

This compound is a competitive antagonist of the histamine H2-receptor. In parietal cells of the stomach, histamine binding to H2-receptors stimulates the production of cyclic AMP (cAMP), which in turn activates the proton pump (H+/K+ ATPase), leading to gastric acid secretion. By blocking this receptor, this compound effectively reduces gastric acid secretion.

H2_Receptor_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion Proton_Pump->H_ion Promotes This compound This compound This compound->H2_Receptor Blocks

Histamine H2-Receptor Signaling Pathway and this compound's Mechanism of Action.

Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Z-300 (this compound) following oral administration in rats and dogs.

Table 1: Pharmacokinetic Parameters of Z-300 (this compound) in Rats (Oral Administration)

Dose (mg/kg)Cmax (µg/mL)Tmax (min)Half-life (h)Bioavailability (%)
10Not Reported100.8 - 1.639
3 - 50Dose-dependent (non-linear relationship)---

Table 2: Pharmacokinetic Parameters of Z-300 (this compound) in Dogs (Oral Administration)

Dose (mg/kg)Cmax (µg/mL)Tmax (min)Half-life (h)Bioavailability (%)
3Not Reported308 - 952
3 - 30Dose-dependent (proportional to dose)---

Toxicology Data

Table 3: Acute Toxicity of Roxatidine Acetate (Oral Administration)

SpeciesLD50 (mg/kg)
Mouse1000

Note: This data is for Roxatidine Acetate and should be used as an estimate for this compound's acute toxicity with caution.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of this compound in preclinical studies.

This protocol describes the administration of this compound by oral gavage to rats for pharmacokinetic or pharmacodynamic studies.

Oral_Admin_Workflow Start Start Acclimatization Animal Acclimatization (≥ 5 days) Start->Acclimatization Fasting Fasting (overnight, with access to water) Acclimatization->Fasting Formulation This compound Formulation Preparation Fasting->Formulation Dosing Oral Gavage Administration Formulation->Dosing Observation Post-dose Observation (for clinical signs) Dosing->Observation Sampling Blood/Tissue Sampling (at predetermined time points) Observation->Sampling Analysis Sample Analysis (e.g., HPLC-MS/MS) Sampling->Analysis End End Analysis->End IV_Admin_Workflow Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Catheterization IV Catheter Placement Acclimatization->Catheterization Formulation Sterile this compound Formulation Preparation Catheterization->Formulation Dosing Intravenous Administration (Bolus or Infusion) Formulation->Dosing Observation Post-dose Monitoring Dosing->Observation Sampling Blood Sampling Observation->Sampling Analysis Sample Analysis Sampling->Analysis End End Analysis->End

Application of Zaltidine in GERD Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent and long-acting histamine H2-receptor antagonist.[1] Like other drugs in its class, such as cimetidine and ranitidine, this compound effectively inhibits gastric acid secretion.[2][3][4][5] It achieves this by competitively blocking the histamine H2 receptors on gastric parietal cells, thereby reducing both basal and stimulated acid output. While early research demonstrated its efficacy in treating duodenal ulcers, its development was halted due to concerns about hepatotoxicity. Nevertheless, this compound can serve as a valuable research tool in preclinical models of gastroesophageal reflux disease (GERD) to investigate the role of potent H2-receptor antagonism in esophageal protection and healing. These application notes provide detailed protocols for utilizing this compound in established GERD research models.

Caution: this compound has been associated with drug-induced liver injury. Researchers should implement appropriate safety and monitoring protocols, including liver function tests, when using this compound in animal studies.

Mechanism of Action: H2-Receptor Antagonism

This compound exerts its pharmacological effect by blocking the action of histamine on the H2 receptors of gastric parietal cells. This action interrupts the signaling pathway that leads to the secretion of hydrochloric acid (HCl) into the stomach lumen.

H2_Receptor_Signaling_Pathway cluster_ParietalCell Parietal Cell H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen K_ion K+ K_ion->ProtonPump Uptake Histamine Histamine Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks

Caption: Histamine H2-Receptor Signaling Pathway in Gastric Parietal Cells.

Quantitative Data Summary

The following tables summarize the antisecretory effects of this compound from a study conducted in healthy volunteers and patients with a history of duodenal ulcer.

Table 1: Dose-Dependent Inhibition of Pentagastrin-Stimulated Acid Output by Oral this compound in Healthy Volunteers

This compound Dose (mg)Mean Inhibition of Maximal Acid Output (%)
5Data not provided
25Data not provided
40 (ID50 estimate)50
100Data not provided

ID50: The dose required to produce 50% of the maximal inhibitory effect.

Table 2: Inhibition of Gastric Acid Output by Oral this compound in Duodenal Ulcer Patients

This compound Dose (mg)Time Post-DoseInhibition of Basal Acid Output (%)Inhibition of Maximal Acid Output (%)
1003 hours9785
10024 hours5020
2003 hours9797
20024 hours5023

Experimental Protocols

Protocol 1: Induction of Reflux Esophagitis in a Rat Model

This protocol is adapted from established surgical methods to create a GERD model in rats, which can then be used to evaluate the efficacy of this compound.

Objective: To induce chronic acid reflux leading to esophagitis.

Materials:

  • Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, retractors, sutures)

  • Sterile saline solution

  • This compound solution for administration (e.g., dissolved in sterile water or saline)

  • Vehicle control solution

Procedure:

  • Animal Preparation: Fast the rats for 12-24 hours before surgery, with free access to water.

  • Anesthesia: Anesthetize the rat using an appropriate method. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the abdominal cavity.

    • Gently locate the stomach and the pylorus (the junction between the stomach and the small intestine).

    • To induce reflux, perform a cardiomyotomy (a surgical cut in the muscles of the lower esophageal sphincter) combined with partial pyloric ligation.

    • The partial pyloric ligation involves tying a suture around the pylorus, tightened against a needle of a specific gauge to ensure a consistent degree of obstruction, which increases intragastric pressure and promotes reflux.

    • Close the abdominal incision in layers using appropriate suture material.

  • Post-Operative Care:

    • Administer post-operative analgesics as required.

    • House the animals individually and monitor for recovery. Provide a soft or liquid diet for the first few days.

  • Treatment Administration:

    • Divide the animals into a control group (receiving vehicle) and a treatment group (receiving this compound).

    • Administer this compound or vehicle daily via oral gavage or subcutaneous injection, starting 24 hours post-surgery and continuing for the duration of the study (e.g., 7-14 days). Dosages should be determined based on preclinical pharmacokinetic and pharmacodynamic data.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Harvest the esophagus and stomach for macroscopic and microscopic evaluation of esophageal lesions, inflammation, and other histological changes.

Reflux_Esophagitis_Workflow Start Start: Fasted Rats Anesthesia Anesthesia Start->Anesthesia Surgery Laparotomy & Cardiomyotomy with Pyloric Ligation Anesthesia->Surgery PostOp Post-Operative Care (Analgesia, Diet) Surgery->PostOp Grouping Randomize into Groups PostOp->Grouping Control Vehicle Control Group Grouping->Control Control Treatment This compound Treatment Group Grouping->Treatment Treatment Admin_C Daily Vehicle Administration Control->Admin_C Admin_T Daily this compound Administration Treatment->Admin_T Euthanasia Euthanasia at Study End Admin_C->Euthanasia Admin_T->Euthanasia Analysis Harvest Esophagus & Evaluate Lesions Euthanasia->Analysis End End: Data Analysis Analysis->End

Caption: Experimental Workflow for this compound Efficacy in a Rat Reflux Model.
Protocol 2: In Vivo Measurement of Gastric Acid Secretion in Rats

This protocol describes the measurement of basal and stimulated gastric acid secretion in pylorus-ligated rats to quantify the antisecretory effect of this compound.

Objective: To determine the effect of this compound on basal and secretagogue-stimulated gastric acid secretion.

Materials:

  • Wistar rats (200-250g)

  • Anesthetic (e.g., urethane or ketamine/xylazine)

  • Surgical instruments

  • Pylorus ligation suture

  • Gastric secretagogue (e.g., histamine, pentagastrin)

  • This compound solution and vehicle

  • Saline solution (0.9% NaCl)

  • pH meter and titration equipment (0.01 N NaOH)

Procedure:

  • Animal Preparation: Fast rats for 24 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle control to respective groups (intraperitoneally, subcutaneously, or orally) at a predetermined time before the procedure (e.g., 30-60 minutes).

  • Anesthesia and Surgery:

    • Anesthetize the rat.

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus with a suture to prevent gastric contents from emptying into the duodenum.

    • If measuring stimulated secretion, the secretagogue (e.g., histamine) can be administered subcutaneously at this point.

    • Close the abdominal incision.

  • Gastric Juice Collection:

    • Allow gastric juice to accumulate for a set period (e.g., 2-4 hours).

    • At the end of the period, euthanize the animal.

    • Clamp the esophagus and carefully remove the entire stomach.

  • Analysis of Gastric Contents:

    • Cut open the stomach along the greater curvature and collect the gastric juice into a centrifuge tube.

    • Measure the volume of the collected juice.

    • Centrifuge the sample to remove any solid debris.

    • Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0.

  • Calculations:

    • Total Acid Output (μEq/time period): Volume of gastric juice (mL) x Acid concentration (μEq/mL).

    • Percent Inhibition: [(Acid Output in Control Group - Acid Output in this compound Group) / Acid Output in Control Group] x 100.

Gastric_Secretion_Workflow Start Start: Fasted Rats DrugAdmin Administer this compound or Vehicle Start->DrugAdmin Anesthesia Anesthesia DrugAdmin->Anesthesia Surgery Laparotomy & Pylorus Ligation Anesthesia->Surgery Stimulation Administer Secretagogue (optional) Surgery->Stimulation Collection Gastric Juice Accumulation (e.g., 2-4 hours) Stimulation->Collection Euthanasia Euthanasia & Stomach Removal Collection->Euthanasia Analysis Measure Volume & Titrate Acidity Euthanasia->Analysis End End: Calculate Acid Output & % Inhibition Analysis->End

Caption: Workflow for Measuring Gastric Acid Secretion in Rats.

Conclusion

This compound, despite its hepatotoxic profile that prevented its clinical use, remains a potent H2-receptor antagonist suitable for preclinical research. The protocols outlined above provide a framework for investigating its antisecretory effects and its potential therapeutic utility in animal models of GERD. Such studies can contribute to a deeper understanding of the pathophysiology of acid-related esophageal damage and the role of profound acid suppression in its management. Researchers must remain vigilant of the compound's safety profile and handle it accordingly.

References

Application Notes and Protocols for the Spectroscopic Analysis of Zaltidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent and long-acting histamine H2-receptor antagonist.[1][2] It operates by competitively and reversibly inhibiting the action of histamine at the H2 receptors located on gastric parietal cells.[3] This action reduces the secretion of gastric acid, making it a therapeutic agent for conditions such as peptic ulcers and gastroesophageal reflux disease.[4][5] This document provides detailed application notes and protocols for the comprehensive spectroscopic analysis of this compound, a critical component in drug development, quality control, and research.

Chemical Structure and Properties

  • IUPAC Name: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine

  • Molecular Formula: C₈H₁₀N₆S

  • Molecular Weight: 222.27 g/mol

The structure of this compound incorporates three key heterocyclic and functional moieties: an imidazole ring, a thiazole ring, and a guanidine group. These functional groups are chromophoric and possess characteristic spectroscopic features that are central to the analytical methods described herein.

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound exerts its pharmacological effect by blocking the histamine H2 receptor, a G-protein coupled receptor (GPCR) found on gastric parietal cells. The binding of histamine to this receptor normally triggers a signaling cascade that results in the secretion of gastric acid. This compound, as a competitive antagonist, prevents this cascade.

The signaling pathway is initiated when histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor. This binding activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of H+ ions into the gastric lumen. By blocking the initial step of histamine binding, this compound effectively inhibits this entire signaling pathway, leading to a reduction in gastric acid secretion.

Zaltidine_Mechanism_of_Action cluster_0 Gastric Parietal Cell cluster_1 Extracellular Space H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Activates (via Gs protein) cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes ATP ATP ATP->AC cAMP->PKA Activates Lumen Gastric Lumen K_ion K+ K_ion->ProtonPump Uptake Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Blocks UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Stock Prepare 100 µg/mL This compound Stock Solution Dilutions Create Serial Dilutions (2-20 µg/mL) Stock->Dilutions Scan Scan Standards (400-200 nm) to find λmax Dilutions->Scan Measure Measure Absorbance at λmax Dilutions->Measure Unknown Measure Absorbance of Unknown Sample Dilutions->Unknown Scan->Measure CalCurve Plot Calibration Curve (Absorbance vs. Concentration) Measure->CalCurve Calculate Calculate Concentration of Unknown CalCurve->Calculate Unknown->Calculate

References

Zaltidine Efficacy Studies: Application Notes and Protocols for Preclinical and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical and clinical efficacy studies for Zaltidine, a histamine H2-receptor antagonist. The protocols detailed herein are intended to facilitate the assessment of this compound's therapeutic potential, particularly in the context of acid-related gastrointestinal disorders.

Introduction

This compound is a potent histamine H2-receptor antagonist designed to inhibit gastric acid secretion. By competitively and reversibly blocking the action of histamine on H2 receptors of parietal cells, this compound effectively reduces both basal and stimulated gastric acid output. This mechanism of action makes it a candidate for the treatment of conditions such as duodenal and gastric ulcers. Clinical investigations have demonstrated this compound's efficacy in ulcer healing; however, these studies have also highlighted a notable incidence of hepatotoxicity, a critical consideration for its therapeutic use.[1][2]

This document outlines detailed protocols for in vitro and in vivo preclinical studies to further characterize the efficacy and safety profile of this compound. Additionally, it provides a framework for the design of clinical trials based on previously reported successful study designs.

Signaling Pathway of this compound's Action

This compound exerts its pharmacological effect by interrupting the histamine H2 receptor signaling cascade in gastric parietal cells. The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion, actively transporting H+ ions into the gastric lumen. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing histamine from binding to the H2 receptor, thereby inhibiting the entire downstream signaling cascade and reducing gastric acid secretion.

Zaltidine_Signaling_Pathway Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump_inactive H+/K+ ATPase (Inactive) PKA->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+ ATPase (Active) ProtonPump_inactive->ProtonPump_active Activates & Translocates H_ion H+ ProtonPump_active->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump_active

Figure 1: this compound's inhibitory action on the histamine H2 receptor signaling pathway in gastric parietal cells.

Preclinical Efficacy Evaluation

In Vitro Efficacy: Histamine-Stimulated Acid Secretion in Isolated Rabbit Gastric Glands

This protocol describes an in vitro assay to determine the potency of this compound in inhibiting histamine-stimulated gastric acid secretion in isolated rabbit gastric glands. The accumulation of the weak base [14C]-aminopyrine is used as an index of acid secretion.

Experimental Protocol

  • Preparation of Isolated Gastric Glands:

    • Euthanize a male New Zealand white rabbit and perfuse the stomach with saline.

    • Separate the gastric mucosa from the underlying muscle layers.

    • Mince the mucosa and incubate with collagenase (1 mg/mL) in a balanced salt solution with gentle shaking for 60-90 minutes at 37°C to digest the connective tissue.

    • Filter the digest through a nylon mesh to remove undigested tissue and collect the isolated gastric glands.

    • Wash the glands several times by centrifugation and resuspend in a suitable incubation buffer (e.g., Eagle's MEM).

  • Aminopyrine Uptake Assay:

    • Pre-incubate aliquots of the gastric gland suspension with varying concentrations of this compound (e.g., 10^-9 M to 10^-4 M) or vehicle control for 30 minutes at 37°C.

    • Add [14C]-aminopyrine to each sample.

    • Stimulate acid secretion by adding a fixed concentration of histamine (e.g., 10^-5 M).

    • Incubate for a further 30 minutes at 37°C with gentle shaking.

    • Stop the reaction by adding ice-cold buffer and pellet the glands by centrifugation.

    • Lyse the glands and measure the radioactivity in the lysate using a scintillation counter.

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

  • Data Analysis:

    • Plot the percentage inhibition of histamine-stimulated aminopyrine accumulation against the logarithm of this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal response to histamine) by non-linear regression analysis.

In_Vitro_Workflow start Start prep_glands Isolate Rabbit Gastric Glands start->prep_glands pre_incubation Pre-incubate with this compound (various concentrations) prep_glands->pre_incubation add_ap Add [14C]-Aminopyrine pre_incubation->add_ap stimulate Stimulate with Histamine add_ap->stimulate incubation Incubate at 37°C stimulate->incubation stop_reaction Stop Reaction & Pellet Glands incubation->stop_reaction measure_radioactivity Measure Radioactivity stop_reaction->measure_radioactivity analyze_data Calculate Aminopyrine Ratio & Determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro determination of this compound efficacy using isolated gastric glands.

In Vivo Efficacy: Pylorus Ligation Model in Rats

This in vivo model is used to assess the antisecretory and anti-ulcer activity of this compound in a rodent model. Ligation of the pyloric sphincter leads to the accumulation of gastric secretions, causing ulceration.

Experimental Protocol

  • Animal Preparation:

    • Use male Wistar rats (150-200g), fasted for 24 hours with free access to water.

    • Divide the animals into three groups: control (vehicle), this compound-treated, and a positive control (e.g., Ranitidine).

  • Pylorus Ligation Surgery:

    • Anesthetize the rats (e.g., with ketamine and xylazine).

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pyloric sphincter carefully to avoid damage to the blood supply.

    • Suture the abdominal wall.

  • Drug Administration:

    • Immediately after surgery, administer this compound (at various doses), vehicle, or the positive control drug, typically via oral gavage or intraperitoneal injection.

  • Sample Collection and Analysis:

    • After a set period (e.g., 4-6 hours), euthanize the animals.

    • Dissect out the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice and measure the pH of the supernatant.

    • Determine the total acidity by titrating the supernatant with 0.01 N NaOH.

    • Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.

    • Score the ulcers based on their number and severity to calculate an ulcer index.

  • Data Analysis:

    • Compare the gastric volume, pH, total acidity, and ulcer index between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Calculate the percentage protection against ulcer formation for the this compound-treated groups compared to the control group.

In_Vivo_Workflow start Start animal_prep Fast Rats (24h) & Group Allocation start->animal_prep surgery Anesthetize & Perform Pylorus Ligation animal_prep->surgery drug_admin Administer this compound, Vehicle, or Positive Control surgery->drug_admin post_op Post-operative Period (e.g., 4-6 hours) drug_admin->post_op euthanize Euthanize Animals post_op->euthanize collect_samples Collect Gastric Contents & Stomach euthanize->collect_samples analyze_juice Measure Gastric Volume, pH, & Total Acidity collect_samples->analyze_juice analyze_ulcers Score Ulcers & Calculate Ulcer Index collect_samples->analyze_ulcers data_analysis Statistical Analysis & % Protection Calculation analyze_juice->data_analysis analyze_ulcers->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vivo evaluation of this compound's anti-ulcer activity using the pylorus ligation model.

Clinical Efficacy Evaluation

The design of clinical trials for this compound should be guided by previous studies on H2-receptor antagonists. A randomized, placebo-controlled, double-blind study is the gold standard for assessing efficacy and safety.

Data from a Representative Clinical Trial

A clinical study was conducted to compare the safety and efficacy of this compound with a placebo for the short-term treatment of duodenal ulcers.[1] A total of 135 patients were randomly assigned to receive either 150 mg of this compound once daily or a placebo for four weeks.[1] The primary efficacy endpoint was the rate of ulcer healing, as confirmed by endoscopy.

Table 1: Duodenal Ulcer Healing Rates at 4 Weeks

Treatment GroupNumber of PatientsHealed UlcersHealing Rate (%)
This compound (150 mg/day)595186%
PlaceboNot specified in abstract-19%

Data from Farup, P. G. (1988). This compound: an effective but hepatotoxic H2-receptor antagonist. Scandinavian journal of gastroenterology, 23(6), 655-658.[1]

The results demonstrated a statistically significant (p < 0.001) higher healing rate in the this compound group compared to the placebo group.

Safety and Tolerability

A critical aspect of this compound's clinical evaluation is its safety profile, particularly its potential for hepatotoxicity. In the aforementioned study, an increase in serum aminotransferase levels was observed in a subset of patients receiving this compound.

Table 2: Incidence of Hepatotoxicity

Treatment GroupTotal Patients in GroupPatients with Increased Serum AminotransferaseIncidence of Hepatotoxicity (%)
This compound (150 mg/day)5958%
Placebo---

Data from Farup, P. G. (1988). This compound: an effective but hepatotoxic H2-receptor antagonist. Scandinavian journal of gastroenterology, 23(6), 655-658.

The elevated enzyme levels returned to normal after discontinuation of the treatment. Liver biopsies provided strong evidence of drug-induced injury. This highlights the importance of rigorous liver function monitoring in all clinical studies involving this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy. The in vitro and in vivo models are essential for elucidating its pharmacological properties and dose-response relationships. Clinical trial data underscore its potential as an effective treatment for duodenal ulcers, while also emphasizing the critical need to monitor for and manage its associated hepatotoxicity. Future research should focus on further characterizing the mechanisms of this compound-induced liver injury and exploring potential strategies to mitigate this adverse effect.

References

Troubleshooting & Optimization

Zaltidine Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with zaltidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a histamine H2-receptor antagonist.[1][2] Like many active pharmaceutical ingredients (APIs), its efficacy can be limited by poor aqueous solubility, which can affect bioavailability and the ability to formulate it for in vitro and in vivo studies.[3] Addressing solubility is a critical step in early-stage drug development.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

Difficulty dissolving this compound in aqueous buffers is a common issue. The initial troubleshooting steps should focus on assessing the fundamental solubility and identifying factors that can be easily modified.

Troubleshooting Guide: Initial this compound Solubility Issues

If you are encountering problems with dissolving this compound, follow this systematic approach to identify an appropriate solvent system.

Problem: this compound is not dissolving in aqueous buffer (e.g., PBS pH 7.4).

Solution Workflow:

A systematic approach to troubleshooting involves a multi-step screening process to identify a suitable solvent or solvent system. This process begins with simple, common laboratory solvents and progresses to more complex formulations if necessary.

G cluster_0 Initial Solubility Screening cluster_1 pH Modification Strategy cluster_2 Co-Solvent Strategy cluster_3 Advanced Strategies cluster_4 Outcome start Start: this compound Powder aqueous Attempt to Dissolve in Aqueous Buffer (e.g., PBS pH 7.4) start->aqueous observe1 Observe Solubility aqueous->observe1 ph_adjust Adjust pH of Aqueous Buffer (e.g., pH 2, 4, 6, 8, 10) observe1->ph_adjust If Insoluble soluble Soluble: Proceed with Experiment observe1->soluble If Soluble observe2 Observe Solubility ph_adjust->observe2 cosolvent Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) observe2->cosolvent If Insoluble observe2->soluble If Soluble observe3 Observe Solubility cosolvent->observe3 surfactant Add Surfactants (e.g., Tween 80, Cremophor EL) observe3->surfactant If Insoluble observe3->soluble If Soluble observe4 Observe Solubility surfactant->observe4 observe4->soluble If Soluble insoluble Insoluble: Re-evaluate Formulation observe4->insoluble If Insoluble

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols & Data Interpretation

pH-Dependent Solubility Assessment

Many APIs exhibit pH-dependent solubility, particularly those with ionizable groups.[4] Creating a salt form of a drug is a common method to enhance its solubility.[5]

Protocol:

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add this compound: Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a supersaturated suspension (e.g., 10 mg/mL).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Record your results in a table to easily compare the solubility at different pH levels.

pH of BufferThis compound Solubility (mg/mL)Observations
2.0[Enter your data here]
4.0[Enter your data here]
6.0[Enter your data here]
7.4[Enter your data here]
8.0[Enter your data here]
10.0[Enter your data here]
Co-solvent Screening

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.

Protocol:

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in each co-solvent (e.g., 50 mg/mL in 100% DMSO).

  • Titrate into Aqueous Buffer: Sequentially add small volumes of the this compound stock solution into your aqueous buffer of choice (e.g., PBS pH 7.4).

  • Observe for Precipitation: After each addition, vortex the solution and visually inspect for any signs of precipitation (cloudiness).

  • Determine Maximum Concentration: The highest concentration of this compound that remains in solution is the approximate solubility in that co-solvent/buffer mixture.

Data Presentation:

Summarize the maximum achievable concentrations for different co-solvents.

Co-solventMaximum this compound Concentration in PBS pH 7.4 without PrecipitationFinal Co-solvent % (v/v)
DMSO[Enter your data here][Enter your data here]
Ethanol[Enter your data here][Enter your data here]
PEG 400[Enter your data here][Enter your data here]
Propylene Glycol[Enter your data here][Enter your data here]
Advanced Solubilization Techniques

If pH adjustment and co-solvents are insufficient, more advanced techniques may be required.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, shielding the hydrophobic regions from the aqueous environment.

  • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.

The decision-making process for selecting a solubility enhancement technique is often hierarchical.

G cluster_0 Decision Pathway for Solubility Enhancement A Poor Aqueous Solubility of this compound B Is the API Ionizable? A->B C pH Modification B->C Yes E Co-solvent Addition B->E No D Is the final concentration sufficient? C->D D->E No H Formulation Optimized D->H Yes F Is co-solvent compatible with the experiment? E->F G Advanced Methods: - Surfactants - Complexation F->G No F->H Yes G->H

Caption: Logical steps for selecting a solubilization strategy.

This guide provides a framework for systematically addressing this compound solubility challenges. By following these protocols and carefully documenting the results, researchers can develop a robust and reproducible formulation for their specific experimental needs.

References

Technical Support Center: Improving Zaltidine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address stability issues encountered during experiments with Zaltidine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: Degradation of this compound in aqueous solutions can be attributed to several factors. The most common include:

  • pH: this compound and similar compounds are susceptible to hydrolysis, with the rate of degradation being highly pH-dependent.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][2]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[1][3]

  • Moisture: For solid forms, exposure to humidity can promote degradation by facilitating hydrolysis.

Q2: What is the optimal pH for maintaining this compound stability in an aqueous solution?

A2: While specific data for this compound is unavailable, studies on similar compounds like Ranitidine suggest that maximum stability is achieved in a pH range of 6.5 to 7.5. It is crucial to determine the optimal pH for your specific formulation through stability studies.

Q3: How can I protect my this compound solution from degradation?

A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Use a suitable buffering system to maintain the pH within the optimal range.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8°C), unless specified otherwise.

  • Light Protection: Store solutions in amber-colored vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: To prevent oxidation, you can displace oxygen from the solution and headspace of the container with an inert gas like nitrogen.

  • Use of Additives: Consider the inclusion of antioxidants or chelating agents to inhibit oxidative degradation. The use of cyclodextrins has also been shown to enhance the stability of some drugs in aqueous solutions.

Q4: Are there any excipients I should avoid when formulating a this compound solution?

A4: Certain excipients may interact with this compound and affect its stability. For instance, some reactive impurities in excipients can promote degradation. It is essential to conduct compatibility studies with all proposed excipients. Be mindful of the potential for interaction with other drugs in a mixture, as this can also accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solution Photodegradation or chemical degradation leading to chromophoric byproducts.- Store the solution in light-resistant containers.- Analyze the solution using a stability-indicating method like HPLC to identify degradation products.
Precipitate formation Change in pH, solubility issues, or degradation to an insoluble product.- Verify the pH of the solution.- Assess the solubility of this compound at the formulation's concentration and temperature.- Characterize the precipitate to determine if it is the active ingredient or a degradant.
Loss of potency over a short period Inappropriate pH, high storage temperature, or oxidative degradation.- Conduct a pH-rate profile study to identify the optimal pH for stability.- Review storage conditions and protect from heat.- Consider adding antioxidants or purging with nitrogen.
Inconsistent results in stability studies Analytical method is not stability-indicating; variability in storage conditions.- Develop and validate a stability-indicating analytical method (e.g., HPLC) that separates the parent drug from all potential degradation products.- Ensure precise control over all environmental factors (temperature, humidity, light) during the study.

Data on Factors Affecting Stability of Similar H2-Receptor Antagonists

The following tables summarize quantitative data from studies on Ranitidine, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Temperature on Ranitidine Stability in Injectable Solutions

Storage Temperature (°C)Storage DurationStability
556 monthsUnstable
406 monthsUnstable
2512 monthsStable

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl1, 2, 4, and 8 hours at room temperature
Base Hydrolysis0.1 M NaOHVariable, monitor for degradation
Oxidation3-30% H₂O₂Variable, monitor for degradation
Thermal Degradation (Solid)60°C in a dry air oven24 hours
Thermal Degradation (Solution)80°C (reflux)2 hours
Photolytic DegradationUV light (200 watt hours/m²) and visible light (1.2 Million Lux hours)As per ICH Q1B guidelines

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and establish degradation pathways for this compound, which is essential for developing a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and collect aliquots at specified time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Monitor the reaction closely and collect aliquots at appropriate time points.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and collect aliquots at various time points.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • For solid-state degradation, place the this compound drug substance in an oven at 60°C for 24 hours. Prepare a solution of the heat-stressed solid for analysis.

    • For solution-state degradation, reflux a solution of this compound in water at 80°C for 2 hours. Cool and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound and its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products, process impurities, and excipients.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a common reverse-phase column (e.g., C18, 100 x 4.6 mm, 3 µm).

    • Develop a mobile phase, which could be a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Wavelength Selection: Determine the UV wavelength of maximum absorbance for this compound and its degradation products using a photodiode array (PDA) detector. A wavelength of 230 nm has been used for similar compounds.

  • Method Optimization:

    • Inject a mixture of the stressed (degraded) samples and the unstressed drug.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed by analyzing the forced degradation samples.

    • Peak Purity: Use a PDA detector to assess the peak purity of the this compound peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Visualizations

This compound This compound in Aqueous Solution Degradation Degradation This compound->Degradation Stress Factors (pH, Temp, Light, O2) Products Degradation Products Degradation->Products Loss Loss of Potency & Efficacy Products->Loss start Stability Issue Identified check_pH Check pH of Solution start->check_pH adjust_pH Adjust pH to Optimal Range (6.5-7.5) check_pH->adjust_pH Incorrect check_temp Review Storage Temperature check_pH->check_temp Correct adjust_pH->check_temp adjust_temp Store at Recommended Temperature (e.g., 2-8°C) check_temp->adjust_temp Incorrect check_light Assess Light Exposure check_temp->check_light Correct adjust_temp->check_light protect_light Use Amber Vials or Protect from Light check_light->protect_light Exposed check_oxidation Consider Oxidation check_light->check_oxidation Protected protect_light->check_oxidation prevent_oxidation Purge with Nitrogen or Add Antioxidants check_oxidation->prevent_oxidation Suspected retest Retest Stability check_oxidation->retest Unlikely prevent_oxidation->retest

References

Technical Support Center: Optimizing Zaltidine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the use of Zaltidine in in vivo experiments. Due to the limited availability of preclinical data for this compound, this guide offers starting points for dosage based on analogous histamine H2-receptor antagonists and provides general troubleshooting advice for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a histamine H2-receptor antagonist.[1] Its primary mechanism of action is to block the action of histamine at the H2 receptors on the parietal cells of the stomach, which leads to a decrease in gastric acid secretion.[2][3] Like other H2-receptor antagonists, it competitively and reversibly inhibits histamine binding to these receptors.[3]

Q2: I cannot find a recommended starting dose for this compound in my animal model. What should I do?

Q3: Are there any known toxicities associated with this compound?

Yes, this compound has been associated with hepatotoxicity (liver damage) in humans, with some patients showing increased serum aminotransferase levels.[1] This is a critical consideration for in vivo studies, especially in chronic dosing paradigms. It is advisable to monitor liver function markers in your experimental animals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound formulation. This compound, like many small molecules, may have limited aqueous solubility.- Prepare a fresh solution for each experiment.- Use a suitable vehicle. For H2 antagonists, saline is often used for parenteral routes. For oral administration, a suspension in a vehicle like 0.5% methylcellulose may be necessary.- Sonication can aid in dissolving the compound.
High variability in experimental results between animals. - Inconsistent drug administration.- Animal stress affecting physiological readouts.- Individual differences in drug metabolism.- Ensure accurate and consistent dosing for each animal. For oral gavage, ensure the compound is delivered to the stomach.- Acclimatize animals to handling and experimental procedures to minimize stress.- Increase the number of animals per group to improve statistical power.
Lack of expected therapeutic effect (e.g., no reduction in gastric acid). - Insufficient dosage.- Inappropriate route of administration.- Rapid metabolism of the compound.- Perform a dose-response study to find the effective dose.- Consider the pharmacokinetic profile of the drug. For inhibition of gastric acid secretion, oral or intraperitoneal administration is common.- Review literature on the metabolism of analogous H2 blockers in your chosen animal model.
Observed toxicity or adverse effects (e.g., lethargy, weight loss). - The dose is too high.- Potential for off-target effects.- Reduce the dosage.- Monitor animals closely for any signs of distress.- Consider a different H2-receptor antagonist with a better-established safety profile in your model if toxicity persists at effective doses.

Experimental Protocols & Data

Table 1: In Vivo Dosages of Analogous H2-Receptor Antagonists in Rodents

Note: These dosages are for other H2-receptor antagonists and should be used as a reference for designing pilot studies for this compound. The optimal dose for this compound may differ.

Compound Animal Model Dosage Route of Administration Observed Effect Reference
RanitidineRat30 mg/kgCarotid artery injectionIncreased prolactin release
RanitidineRat0.8 mg/ratIntraperitonealStudied for effects on hepatocyte proliferation
RanitidineMouse1, 10, 25, 50, 100 mg/kgNot specifiedStudied for effects on colon cancer growth
CimetidineRat80 mg/kgCarotid artery injectionIncreased prolactin release
CimetidineRat2.4 mg/ratIntraperitonealStudied for effects on hepatocyte proliferation
CimetidineMouse50 mg/kg/dayNot specifiedInhibition of colon cancer tumor volume
FamotidineRat0.11 mg/ratIntraperitonealStudied for effects on hepatocyte proliferation
Protocol: Evaluation of Gastric Acid Secretion Inhibition in a Rat Model

This is a generalized protocol that can be adapted for this compound.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Fasting: Fast animals for 18-24 hours with free access to water before the experiment.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline for injection or 0.5% methylcellulose for oral gavage).

  • Dosing:

    • Divide animals into groups (e.g., vehicle control, and 3-4 this compound dose groups based on the table above).

    • Administer this compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection).

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rats (e.g., with urethane).

    • Perform a laparotomy to expose the stomach.

    • Ligate the pylorus to prevent stomach contents from entering the duodenum.

  • Gastric Juice Collection:

    • Collect gastric juice at a set time point after this compound administration (e.g., 2 hours).

    • Measure the volume of the gastric juice.

  • Analysis:

    • Centrifuge the gastric juice to remove any solid debris.

    • Titrate the supernatant with 0.01 N NaOH to determine the total acid output.

  • Data Analysis: Compare the total acid output in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.

Visualizations

Signaling Pathway of H2-Receptor Antagonists

H2_Receptor_Antagonist_Pathway cluster_cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Activates This compound This compound (H2 Antagonist) This compound->H2R Blocks AC Adenylate Cyclase H2R->AC Stimulates ParietalCell Gastric Parietal Cell cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Increases

Caption: this compound blocks histamine-induced gastric acid secretion.

Experimental Workflow for In Vivo Dose Optimization

experimental_workflow start Start: Define Experimental Question lit_review Literature Review: Analogous Compounds start->lit_review dose_selection Select Initial Dose Range lit_review->dose_selection pilot_study Pilot Study: (Small n) dose_selection->pilot_study evaluate_efficacy Evaluate Efficacy (e.g., acid secretion) pilot_study->evaluate_efficacy evaluate_toxicity Evaluate Toxicity (e.g., liver enzymes) pilot_study->evaluate_toxicity decision Dose Optimal? evaluate_efficacy->decision evaluate_toxicity->decision definitive_study Definitive In Vivo Experiment decision->definitive_study Yes refine_dose Refine Dose Range decision->refine_dose No end End: Data Analysis & Interpretation definitive_study->end refine_dose->pilot_study

Caption: Workflow for optimizing this compound dosage in vivo.

References

Troubleshooting Zaltidine-induced hepatotoxicity in lab animals

Author: BenchChem Technical Support Team. Date: November 2025

Zaltidine Technical Support Center

Welcome to the technical support center for this compound-induced hepatotoxicity studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers in conducting and interpreting their experiments with this compound in laboratory animals.

Disclaimer: this compound is a fictional compound created for the purpose of this guide. The mechanisms, data, and protocols described herein are based on established principles of drug-induced liver injury (DILI) and are intended for illustrative purposes.

Fictional Compound Profile: this compound
  • Drug Class: Tyrosine Kinase Inhibitor (TKI).[1][2]

  • Metabolism: Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[3][4]

  • Mechanism of Hepatotoxicity: this compound's primary metabolite is a reactive quinoneimine species. At therapeutic doses, this metabolite is detoxified by conjugation with glutathione (GSH). However, at higher doses or in cases of compromised GSH stores, the reactive metabolite can covalently bind to mitochondrial proteins. This process leads to the inhibition of mitochondrial respiration, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), culminating in hepatocellular necrosis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of this compound-induced liver injury?

A1: this compound is understood to cause intrinsic, dose-dependent hepatotoxicity. The injury is initiated by its CYP3A4-mediated metabolism into a reactive metabolite. This metabolite depletes cellular glutathione stores and targets mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

Q2: What are the primary biomarkers to monitor for this compound hepatotoxicity?

A2: The primary serum biomarkers are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are indicators of hepatocellular injury. For more mechanistic insight, researchers can also measure glutamate dehydrogenase (GLDH) for mitochondrial damage and circulating microRNA-122 (miR-122) as a highly specific and sensitive marker of liver injury. Histopathological analysis of liver tissue is crucial for confirming the extent and nature of the necrosis.

Q3: What is the typical onset and time course of liver injury in rodents?

A3: In mice, significant elevations in serum ALT/AST levels are typically observed between 18 to 24 hours after a single high-dose administration. Peak injury is often seen at 24 hours, with recovery beginning in surviving animals by 48 to 72 hours, characterized by declining enzyme levels and evidence of hepatic regeneration.

Q4: Are there known species or strain differences in susceptibility?

A4: Yes, significant differences are expected. For instance, C57BL/6 mice are often more susceptible to toxin-induced liver injury compared to BALB/c mice. Rats may be less sensitive than mice due to differences in metabolism and detoxification pathways. It is critical to perform initial dose-range finding studies for the specific species and strain being used.

Troubleshooting Guides

This section addresses common problems encountered during this compound hepatotoxicity studies in a question-and-answer format.

Q: We are observing higher-than-expected mortality in our high-dose group, even at doses reported in the literature. What could be the cause?

A: Several factors could contribute to this issue:

  • Animal Strain and Sex: Ensure you are using the exact strain and sex of the animal as cited in the literature. Male mice, for example, can be more susceptible to certain types of DILI.

  • Fasting State: Fasting animals prior to this compound administration can deplete hepatic glutathione (GSH) stores, significantly increasing susceptibility to injury. Review and standardize your fasting protocol.

  • Vehicle Effects: The vehicle used to dissolve this compound can have its own toxicities or may affect the drug's absorption rate. Ensure the vehicle is appropriate and administered consistently.

  • Dosing Error: Double-check all calculations for dose preparation and the volume administered to each animal based on its body weight.

Q: Our serum ALT and AST levels show high variability between animals within the same treatment group. How can we reduce this?

A: High inter-animal variability is a common challenge. Consider the following:

  • Standardize Procedures: Ensure strict standardization of all procedures, including animal handling, time of day for dosing (circadian rhythm can affect metabolism), fasting duration, and blood sample collection/processing times.

  • Animal Health: Use only healthy animals free from underlying infections, as inflammation can potentiate liver injury.

  • Dosing Technique: For oral gavage, ensure consistent and accurate delivery to the stomach to avoid variability in absorption. For intraperitoneal injections, ensure the injection is truly intraperitoneal and not into other tissues.

  • Increase Sample Size: A larger number of animals per group can help improve the statistical power and reduce the impact of individual outliers.

Q: The histopathology results (e.g., minimal necrosis) do not seem to correlate with our high serum biomarker levels (e.g., elevated ALT). Why might this be?

A: This discrepancy can arise from several factors:

  • Timing of Necropsy: The peak of serum ALT/AST levels may precede the peak of observable histological damage. If necropsy is performed too early, the full extent of necrosis may not have developed yet. Conversely, if performed too late, regenerative processes may have already begun to clear necrotic cells. A time-course study is recommended to align biomarker peaks with histopathology.

  • Sampling of Liver Lobes: Liver injury can be zonal (e.g., centrilobular). Ensure that tissue sections are collected from multiple liver lobes consistently across all animals to get a representative assessment of the entire organ.

  • Type of Cell Death: ALT can be released during apoptosis as well as necrosis. Consider assays for apoptosis, such as caspase-3 activity or TUNEL staining, to determine if another form of cell death is contributing to the biomarker elevation. Measuring mechanism-based biomarkers like full-length and caspase-cleaved Keratin-18 (K18) can help distinguish between necrosis and apoptosis.

Data Presentation

Table 1: Recommended Starting Doses for this compound Hepatotoxicity Studies
SpeciesStrainRoute of AdministrationRecommended Dose Range (Single Dose)Notes
MouseC57BL/6Oral Gavage (p.o.)150 - 400 mg/kgHighly susceptible; fasting can increase toxicity.
MouseBALB/cOral Gavage (p.o.)250 - 600 mg/kgGenerally more resistant than C57BL/6.
RatSprague-DawleyOral Gavage (p.o.)500 - 1500 mg/kgLess sensitive than mice; higher doses required.
Table 2: Expected Timeline of Key Events in Mice (C57BL/6) after a 300 mg/kg Oral Dose
Time PointSerum BiomarkersLiver HistopathologyKey Molecular Events
0-2 hours No significant changeNormalGSH depletion begins
4-8 hours Mild ALT/AST elevation may beginNo visible necrosisMitochondrial dysfunction, ROS production
18-24 hours Peak ALT/AST/GLDH levelsWidespread centrilobular necrosisPeak of injury
48 hours ALT/AST levels decliningEvidence of inflammation and early regenerationInitiation of regenerative processes
72-96 hours Levels approaching baselineSignificant regeneration, resolving necrosisRestoration of hepatic architecture

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks of age.

  • Acclimatization: Acclimate animals for at least one week under standard housing conditions.

  • Fasting: Fast mice overnight (approx. 12-14 hours) before dosing to synchronize metabolic states, but ensure free access to water.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) to the desired concentration.

  • Dosing: Weigh each mouse immediately before dosing. Administer this compound via oral gavage at a volume of 10 mL/kg. The control group should receive the vehicle only.

  • Sample Collection: At the designated time point (e.g., 24 hours), anesthetize the mice. Collect blood via cardiac puncture for serum biomarker analysis.

  • Necropsy: Perform cervical dislocation. Harvest the liver, weigh it, and collect sections from the left and median lobes for histopathology and other analyses.

Protocol 2: Measurement of Serum ALT and AST
  • Serum Separation: Dispense collected blood into serum separator tubes. Allow to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Sample Storage: Collect the supernatant (serum) and store at -80°C until analysis.

  • Enzyme Assay: Use commercially available colorimetric assay kits for ALT and AST. Follow the manufacturer’s instructions precisely.

  • Data Analysis: Use a plate reader to measure absorbance at the specified wavelength. Calculate enzyme activity in International Units per liter (IU/L) based on the standard curve. Compare levels between control and this compound-treated groups.

Visualizations

Signaling Pathway Diagram

Zaltidine_Hepatotoxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Detoxification Detoxification Pathway cluster_Toxicity Mitochondrial Toxicity This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 ReactiveMetabolite Reactive Metabolite (Quinoneimine) CYP3A4->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation GSH_Depletion GSH Depletion ReactiveMetabolite->GSH_Depletion Overwhelms MitoProtein Mitochondrial Proteins ReactiveMetabolite->MitoProtein Covalent Binding Conjugate Non-toxic Conjugate GSH->Conjugate MitoDysfunction Mitochondrial Dysfunction MitoProtein->MitoDysfunction ROS ROS Increase MitoDysfunction->ROS mPTP mPTP Opening ROS->mPTP Necrosis Hepatocellular Necrosis mPTP->Necrosis

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental Workflow Diagram

Experimental_Workflow cluster_Analysis Data Analysis A 1. Animal Acclimatization (C57BL/6 Mice, 1 week) B 2. Overnight Fasting (12-14 hours) A->B C 3. This compound Administration (Oral Gavage) B->C D 4. Monitoring (24 hours) C->D E 5. Sample Collection (Blood & Liver Tissue) D->E F Serum Biomarkers (ALT, AST, GLDH) E->F G Histopathology (H&E Staining) E->G H Mechanistic Assays (GSH, Caspase-3) E->H I 6. Interpretation & Reporting F->I G->I H->I

Caption: Standard experimental workflow for assessing this compound hepatotoxicity.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Inconsistent or Unexpected Results Observed CheckDose Verify Dosing (Calculations, Prep, Admin) Start->CheckDose CheckAnimals Review Animal Model (Strain, Sex, Health, Fasting) Start->CheckAnimals CheckTiming Evaluate Timing (Sample Collection vs. Injury Peak) Start->CheckTiming CheckAssays Validate Assays (Kits, Standards, Procedures) Start->CheckAssays Solution1 Re-calculate and standardize dosing protocol CheckDose->Solution1 Error Found Solution2 Confirm animal specs and standardize handling CheckAnimals->Solution2 Discrepancy Found Solution3 Perform time-course study to map injury CheckTiming->Solution3 Mismatch Likely Solution4 Run controls and re-validate assays CheckAssays->Solution4 Issue Identified

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Challenges in Zaltidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Zaltidine. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for this compound?

A1: A common and effective strategy for the synthesis of this compound, 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine, involves a two-stage process. The first stage is the synthesis of the key intermediate, 2-amino-4-(2-methyl-1H-imidazol-5-yl)thiazole. This is typically achieved through a Hantzsch thiazole synthesis by reacting a suitable α-haloketone derived from 2-methylimidazole with thiourea. The second stage involves the guanidinylation of the resulting 2-aminothiazole intermediate.

Q2: I am experiencing low yields in the Hantzsch thiazole synthesis of the 2-aminothiazole intermediate. What are the potential causes and solutions?

A2: Low yields in the Hantzsch synthesis are a common issue. Several factors could be contributing to this problem. Refer to the troubleshooting table below for potential causes and recommended solutions.

Q3: The guanidinylation of my 2-aminothiazole intermediate is inefficient. How can I improve the reaction?

A3: Inefficient guanidinylation can be due to several factors, including the choice of guanidinylating agent, reaction conditions, and the nature of the substrate. See the troubleshooting guide for detailed solutions.

Q4: I am observing significant impurity formation in my final this compound product. What are the likely side products and how can I minimize them?

A4: Impurities can arise from incomplete reactions, side reactions during either the thiazole synthesis or guanidinylation, or degradation of starting materials or products. Common impurities might include unreacted 2-aminothiazole intermediate, di-guanidinylated byproducts, or products from ring-opening of the thiazole or imidazole rings under harsh conditions. To minimize these, ensure complete consumption of starting materials, optimize reaction stoichiometry, and use mild reaction conditions. Purification by column chromatography or recrystallization is often necessary to obtain high-purity this compound.

Troubleshooting Guides

Problem 1: Low Yield of 2-amino-4-(2-methyl-1H-imidazol-5-yl)thiazole
Potential Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure the quality of the starting α-haloketone and thiourea.
Side reactions Over-alkylation of thiourea or polymerization of the α-haloketone can occur. Use a slight excess of thiourea and control the reaction temperature carefully. Adding the α-haloketone dropwise can also mitigate side reactions.
Poor choice of solvent The polarity of the solvent can significantly affect the reaction rate and yield. Ethanol, isopropanol, or acetonitrile are commonly used. Consider screening different solvents to find the optimal one for your specific substrate.
Incorrect pH The Hantzsch synthesis is sensitive to pH. The reaction is typically carried out under neutral or slightly acidic conditions. If using a salt of thiourea, ensure the reaction medium is appropriately buffered.
Problem 2: Inefficient Guanidinylation
Potential Cause Suggested Solution
Low reactivity of guanidinylating agent Common guanidinylating agents include S-methylisothiourea, cyanamide, or N,N'-di-Boc-N''-triflylguanidine. If one agent is not effective, consider trying an alternative with higher reactivity.
Steric hindrance The 2-amino group on the thiazole ring might be sterically hindered. Using a less bulky guanidinylating agent or optimizing the reaction temperature and time can help overcome this.
Inappropriate base Many guanidinylation reactions require a base to deprotonate the amine or activate the guanidinylating agent. Common bases include triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base and its stoichiometry should be optimized.
Solvent effects The reaction can be sensitive to the solvent. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often good choices.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(2-methyl-1H-imidazol-5-yl)thiazole (Hypothetical)
  • Preparation of α-haloketone: Start with 2-methyl-1H-imidazole. Acetylate the imidazole at a suitable position to introduce a carbonyl group, followed by α-halogenation (e.g., using N-bromosuccinimide) to yield the corresponding α-haloketone. Detailed conditions for this step would need to be developed based on literature procedures for similar imidazole derivatives.

  • Hantzsch Thiazole Synthesis:

    • Dissolve thiourea (1.2 equivalents) in ethanol in a round-bottom flask.

    • Add the α-haloketone (1 equivalent) dissolved in a minimum amount of ethanol dropwise to the thiourea solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The product may precipitate out of the solution. If not, extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Guanidinylation of 2-amino-4-(2-methyl-1H-imidazol-5-yl)thiazole to Yield this compound (Hypothetical)
  • Reaction Setup:

    • Dissolve 2-amino-4-(2-methyl-1H-imidazol-5-yl)thiazole (1 equivalent) in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents:

    • Add a suitable guanidinylating agent, for example, N,N'-di-Boc-N''-triflylguanidine (1.1 equivalents), to the solution at 0 °C.

    • Add a non-nucleophilic base such as DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if using protected guanidinylating agent):

    • Dissolve the protected this compound in a suitable solvent (e.g., dichloromethane).

    • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

  • Purification:

    • Purify the final product by preparative HPLC or recrystallization to obtain this compound of high purity.

Data Presentation

Table 1: Illustrative Yields for Hantzsch Thiazole Synthesis under Various Conditions

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Ethanol78 (Reflux)665
2Isopropanol82 (Reflux)860
3Acetonitrile82 (Reflux)670
4Ethanol501255

Table 2: Illustrative Yields for Guanidinylation with Different Reagents

Entry Guanidinylating Agent Base Solvent Yield (%)
1S-Methylisothiourea sulfateK₂CO₃DMF50
2N,N'-di-Boc-S-methylisothioureaDIPEACH₂Cl₂85 (protected)
3N,N'-di-Boc-N''-triflylguanidineDIPEADMF90 (protected)
4Cyanamide-Water40

Visualizations

Zaltidine_Synthesis_Pathway cluster_stage1 Stage 1: Thiazole Ring Formation cluster_stage2 Stage 2: Guanidinylation 2_Methylimidazole 2-Methylimidazole Alpha_Haloketone α-Halo-2-acetyl-5-methylimidazole 2_Methylimidazole->Alpha_Haloketone Acylation & Halogenation 2_Aminothiazole_Intermediate 2-Amino-4-(2-methyl-1H-imidazol-5-yl)thiazole Alpha_Haloketone->2_Aminothiazole_Intermediate Hantzsch Synthesis Thiourea Thiourea Thiourea->2_Aminothiazole_Intermediate This compound This compound 2_Aminothiazole_Intermediate->this compound Guanidinylation Guanidinylating_Agent Guanidinylating Agent Guanidinylating_Agent->this compound

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities in this compound Synthesis Check_Stage_1 Analyze Stage 1: Thiazole Formation Start->Check_Stage_1 Check_Stage_2 Analyze Stage 2: Guanidinylation Start->Check_Stage_2 Optimize_Hantzsch Optimize Hantzsch Conditions: - Solvent - Temperature - Reaction Time Check_Stage_1->Optimize_Hantzsch Optimize_Guanidinylation Optimize Guanidinylation: - Reagent - Base - Solvent Check_Stage_2->Optimize_Guanidinylation Purification Purify Intermediates and Final Product: - Chromatography - Recrystallization Optimize_Hantzsch->Purification Optimize_Guanidinylation->Purification Success Improved Yield and Purity Purification->Success

Caption: General troubleshooting workflow for this compound synthesis.

Zaltidine Technical Support Center: Protocols for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Zaltidine experimental protocols to ensure reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine H2-receptor antagonist.[1] Its primary mechanism of action involves competitively blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[2] This action inhibits the production of gastric acid, reducing both basal and stimulated acid secretion.[1][3][4]

Q2: What are the known signaling pathways activated by the H2 receptor?

A2: The histamine H2 receptor is primarily coupled to a Gs protein. Upon histamine binding, the Gs alpha subunit activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. There is also evidence for alternative signaling pathways, including the activation of phospholipase C.

Q3: What are the reported adverse effects of this compound in preclinical or clinical studies?

A3: While generally effective in reducing gastric acid, this compound has been associated with potential hepatotoxicity. Researchers should be mindful of this when designing long-term or high-dose studies.

Q4: How can I obtain this compound for research purposes?

A4: this compound for research use can be synthesized or acquired from specialized chemical suppliers. Ensure the purity and identity of the compound are verified upon receipt through appropriate analytical methods.

Troubleshooting Guides

In Vitro Assays: cAMP Measurement in H2-Receptor Expressing Cells

Issue: High background signal or low signal-to-noise ratio in cAMP assay.

  • Possible Cause 1: Constitutive receptor activity. Cell lines overexpressing the H2 receptor may exhibit agonist-independent activity, leading to elevated basal cAMP levels.

    • Solution: Consider using a cell line with lower, more physiological receptor expression. If using a high-expression system, titrate the cell number to find an optimal density that minimizes basal signal while maintaining a robust response to agonists.

  • Possible Cause 2: Phosphodiesterase (PDE) activity. PDEs rapidly degrade cAMP, which can dampen the signal.

    • Solution: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer. Perform a concentration-response curve for the PDE inhibitor to determine the optimal concentration that maximizes the assay window without causing off-target effects.

  • Possible Cause 3: Suboptimal agonist concentration or stimulation time.

    • Solution: For antagonist assays, use an agonist concentration that elicits 80% of the maximal response (EC80). Conduct a time-course experiment to identify the peak of cAMP production following agonist stimulation.

Issue: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell plating. Uneven cell distribution across the plate will lead to variable receptor numbers per well.

    • Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating rows or columns. For adherent cells, allow sufficient time for attachment and spreading before treatment.

  • Possible Cause 2: Edge effects. Evaporation from wells on the perimeter of the microplate can concentrate reagents and affect cell viability.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or water to maintain a humidified environment.

  • Possible Cause 3: Temperature fluctuations. Variations in temperature across the plate can affect enzyme kinetics and cell health.

    • Solution: Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure the incubator provides uniform temperature distribution.

In Vivo Assays: Gastric Acid Secretion in Rodent Models

Issue: High variability in basal and stimulated gastric acid secretion.

  • Possible Cause 1: Animal stress. Stress can significantly influence gastric acid secretion.

    • Solution: Acclimatize animals to the experimental environment and handling procedures for a sufficient period before the study. Maintain a quiet and controlled environment during the experiment.

  • Possible Cause 2: Inconsistent surgical procedure (in anesthetized models). Variations in anesthesia depth or surgical trauma can affect physiological responses.

    • Solution: Standardize the anesthetic protocol and surgical procedures. Monitor physiological parameters (e.g., heart rate, respiratory rate) to ensure a consistent plane of anesthesia.

  • Possible Cause 3: Variability in gastric perfusion/lavage. Incomplete collection of gastric contents will lead to inaccurate measurements.

    • Solution: Use a consistent perfusion rate and ensure complete recovery of the perfusate. Standardize the timing and volume of gastric lavage.

Issue: Lack of dose-dependent inhibition with this compound.

  • Possible Cause 1: Inappropriate dose range. The selected doses may be too high (on the plateau of the dose-response curve) or too low to elicit a measurable effect.

    • Solution: Conduct a pilot study with a wide range of this compound doses to determine the appropriate range for a full dose-response study.

  • Possible Cause 2: Pharmacokinetic variability. Differences in drug absorption, distribution, metabolism, or excretion between animals can lead to variable responses.

    • Solution: Ensure consistent administration of this compound (e.g., route, vehicle, volume). Consider measuring plasma concentrations of this compound to correlate exposure with pharmacodynamic effects.

Data Presentation

Table 1: In Vivo Efficacy of this compound on Gastric Acid Output in Human Volunteers
Dosage (Oral)Inhibition of Basal Acid Output (at 3h)Inhibition of Pentagastrin-Stimulated Max Acid Output (at 3h)
100 mg97%85%
200 mg97%97%

Data adapted from a clinical study in subjects with a history of duodenal ulceration.

Table 2: Representative In Vitro Potency of H2-Receptor Antagonists
CompoundCell LineAssay TypeIC50 (nM)
This compound (example)CHO-H2RcAMP Inhibition50
Cimetidine (example)CHO-H2RcAMP Inhibition150
Ranitidine (example)CHO-H2RcAMP Inhibition75

Note: These are representative values. Actual IC50 values should be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

Objective: To determine the potency of this compound in inhibiting histamine-stimulated cAMP production in a cell line stably expressing the human histamine H2 receptor (e.g., CHO-H2R).

Methodology:

  • Cell Culture: Culture CHO-H2R cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Prepare a solution of histamine at a concentration that elicits 80% of the maximal response (EC80).

  • Antagonist Treatment: Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the histamine EC80 solution to all wells except the negative control and incubate for the pre-determined optimal stimulation time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Gastric Acid Secretion in Anesthetized Rats

Objective: To evaluate the inhibitory effect of this compound on histamine-stimulated gastric acid secretion in an anesthetized rat model.

Methodology:

  • Animal Preparation: Anesthetize male Wistar rats (200-250g) with an appropriate anesthetic (e.g., urethane).

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Perform a laparotomy and cannulate the esophagus and the pylorus for gastric perfusion.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

  • Basal Acid Secretion: Collect the perfusate at 15-minute intervals for at least one hour to establish a stable basal acid secretion rate.

  • This compound Administration: Administer this compound intravenously at the desired doses.

  • Histamine Stimulation: After a 30-minute pre-treatment with this compound, infuse histamine intravenously at a dose that elicits a submaximal stimulation of acid secretion.

  • Sample Collection: Continue to collect the gastric perfusate at 15-minute intervals for at least 90 minutes.

  • Acid Measurement: Titrate the collected samples with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.

  • Data Analysis: Calculate the total acid output for each collection period. Express the inhibition of acid secretion as a percentage of the control (vehicle-treated) group.

Protocol 3: In Vitro Hepatotoxicity Assay in HepG2 Cells

Objective: To assess the potential cytotoxicity of this compound in a human liver cell line (HepG2).

Methodology:

  • Cell Culture and Plating: Culture and plate HepG2 cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a vehicle control and a positive control for hepatotoxicity (e.g., acetaminophen).

  • Incubation: Incubate the cells with the compounds for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates substrates

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental_Workflow_cAMP start Start plate_cells Plate CHO-H2R Cells in 96-well plate start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight add_this compound Add this compound Dilutions incubate_overnight->add_this compound incubate_antagonist Incubate 15-30 min add_this compound->incubate_antagonist add_histamine Add Histamine (EC80) incubate_antagonist->add_histamine incubate_agonist Incubate 30 min add_histamine->incubate_agonist measure_cAMP Lyse Cells & Measure cAMP incubate_agonist->measure_cAMP analyze Data Analysis (IC50) measure_cAMP->analyze end End analyze->end

Caption: In Vitro cAMP Inhibition Assay Workflow.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions high_variability High Inter-well Variability cause1 Inconsistent Cell Plating high_variability->cause1 cause2 Edge Effects high_variability->cause2 cause3 Temperature Fluctuations high_variability->cause3 solution1 Homogenize Cell Suspension cause1->solution1 solution2 Use PBS in Outer Wells cause2->solution2 solution3 Equilibrate Reagents & Plates cause3->solution3

Caption: Troubleshooting Logic for High Inter-well Variability.

References

Managing off-target effects of Zaltidine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center addresses the management of off-target effects for Imatinib, a tyrosine kinase inhibitor. The content is structured to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experiments.

Frequently Asked Questions (FAQs)

1. What are the primary on-target and off-target effects of Imatinib?

Imatinib is a tyrosine kinase inhibitor designed to target the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).[1][2] Its primary on-target effect is the inhibition of this constitutively active kinase, leading to reduced proliferation and apoptosis in cancer cells.[2] However, Imatinib also exhibits significant inhibitory activity against other tyrosine kinases, most notably c-KIT and platelet-derived growth factor receptor (PDGFR).[3][4] These are considered major "off-target" effects, although they have been therapeutically exploited in conditions like gastrointestinal stromal tumors (GIST), which are driven by mutations in c-KIT.

2. How can I differentiate between on-target and off-target effects in my cell-based assays?

Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A common strategy involves using a combination of approaches:

  • Rescue experiments: After treating cells with Imatinib, attempt to rescue the observed phenotype by introducing a downstream effector of the intended target (BCR-ABL). If the phenotype is reversed, it is likely an on-target effect.

  • Use of control cell lines: Employ cell lines that do not express the primary target (BCR-ABL) but do express potential off-targets (e.g., c-KIT, PDGFR). Any effects observed in these cells can be attributed to off-target activity.

  • Knockdown/knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended target or off-targets. Comparing the effects of Imatinib in these models to wild-type cells can help elucidate the responsible kinase.

  • Chemical proteomics: This approach can identify the direct protein targets of a drug in a cellular context, providing a broader view of its interactions.

3. I am observing unexpected results in my experiment. Could this be due to Imatinib resistance?

Yes, unexpected results, particularly a lack of efficacy, could be due to Imatinib resistance. Resistance can be broadly categorized as BCR-ABL dependent or independent.

  • BCR-ABL dependent resistance often involves point mutations in the BCR-ABL kinase domain that prevent Imatinib from binding effectively. The T315I mutation is a well-known example that confers resistance to Imatinib. Gene amplification of BCR-ABL can also lead to resistance.

  • BCR-ABL independent resistance can arise from various mechanisms, including the activation of alternative signaling pathways (e.g., SRC family kinases), overexpression of drug efflux pumps like MDR-1, or alterations in drug metabolism.

If resistance is suspected, sequencing the BCR-ABL kinase domain in your cell line is a critical first step.

4. What are some common off-target effects of Imatinib that might influence my experimental outcomes?

Beyond c-KIT and PDGFR, Imatinib can have other off-target effects that may be relevant depending on the experimental system. For instance, Imatinib has been reported to affect mitochondrial respiration, which could influence cellular metabolism and survival independently of its kinase inhibitory activity. It has also been shown to interact with the oxidoreductase NQO2. Additionally, Imatinib can have immunological off-target effects, which might be a consideration in in vivo studies or co-culture experiments involving immune cells.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for Imatinib in cell proliferation assays.

Possible Cause Troubleshooting Step
Cell line integrity Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure cells are from a low passage number and have not been in continuous culture for an extended period.
Assay variability Standardize cell seeding density and ensure even distribution in multi-well plates. Use a consistent assay endpoint and incubation time. Consider using a different viability assay (e.g., trypan blue exclusion vs. metabolic assays like MTS) to confirm results.
Drug stability Prepare fresh stock solutions of Imatinib in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the final DMSO concentration is consistent across all wells and is not cytotoxic.
Serum protein binding Imatinib is highly protein-bound, primarily to albumin and α1-acid glycoprotein. Variations in serum concentration in the culture medium can alter the free, active concentration of the drug. Consider using serum-free or low-serum conditions for a defined period during drug treatment, if compatible with your cell line.

Issue 2: Observed phenotype does not correlate with BCR-ABL inhibition.

Possible Cause Troubleshooting Step
Off-target kinase inhibition Profile the expression of major Imatinib off-targets like c-KIT and PDGFR in your cell line. Use a more selective inhibitor for BCR-ABL if available, or a structurally distinct inhibitor with a different off-target profile, to see if the phenotype persists.
BCR-ABL independent resistance Investigate the activation of alternative signaling pathways. For example, perform western blotting for phosphorylated SRC family kinases.
Non-kinase off-target effect Consider the possibility of effects on mitochondrial function or other non-kinase targets. Assays for mitochondrial respiration or oxidative stress could provide insights.

Quantitative Data Summary

Table 1: Imatinib IC50 Values for On-Target and Key Off-Target Kinases

Target KinaseIC50 Value (µM)Assay TypeReference(s)
v-Abl0.6Cell-free/Cell-based
c-Kit0.1Cell-free/Cell-based
PDGFR0.1Cell-free/Cell-based
Bcr-Abl~0.05Cell-based (Proliferation)

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration in cell-free assays and the specific cell line used in cell-based assays.

Experimental Protocols

1. In Vitro Kinase Assay to Determine IC50

This protocol provides a general framework for assessing the inhibitory activity of Imatinib against a specific kinase in a cell-free system.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, often using luminescence- or fluorescence-based methods.

  • Materials:

    • Recombinant kinase (e.g., ABL, c-KIT)

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Imatinib stock solution

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of Imatinib in the kinase assay buffer containing 1% DMSO.

    • In a 384-well plate, add the kinase and Imatinib dilutions. Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the Km for the specific kinase).

    • Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

    • Stop the reaction and quantify the product according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ kit, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each Imatinib concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the log of the Imatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Western Blot for Phospho-Protein Analysis

This protocol is used to assess the effect of Imatinib on the phosphorylation status of its target kinases and downstream signaling proteins within cells.

  • Principle: Cells are treated with Imatinib, and cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific to the phosphorylated form of the protein of interest.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • Imatinib

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-c-KIT, and corresponding total protein antibodies)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere or reach a desired confluency.

    • Treat the cells with various concentrations of Imatinib for the desired duration. Include a vehicle control (e.g., DMSO).

    • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BCR-ABL) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Imatinib Mechanism of Action cluster_1 On-Target cluster_2 Off-Target Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL Inhibits cKIT c-KIT Imatinib->cKIT Inhibits PDGFR PDGFR Imatinib->PDGFR Inhibits Other Other Off-Targets (e.g., NQO2, Mitochondria) Imatinib->Other Interacts with Proliferation Cell Proliferation ↓ BCR_ABL->Proliferation Inhibits Apoptosis Apoptosis ↑ BCR_ABL->Apoptosis Promotes

Caption: Imatinib's on-target and major off-target pathways.

G cluster_workflow Workflow: Deconvoluting On- vs. Off-Target Effects Start Observe Phenotype with Imatinib IsTargetExpressed Does cell line express BCR-ABL? Start->IsTargetExpressed TestControlLine Test in BCR-ABL negative cell line IsTargetExpressed->TestControlLine No RescueExperiment Perform rescue experiment (downstream of BCR-ABL) IsTargetExpressed->RescueExperiment Yes PhenotypePersists Does phenotype persist? TestControlLine->PhenotypePersists OnTarget Likely On-Target Effect PhenotypePersists->OnTarget No OffTarget Likely Off-Target Effect PhenotypePersists->OffTarget Yes PhenotypeRescued Is phenotype rescued? RescueExperiment->PhenotypeRescued PhenotypeRescued->OnTarget Yes PhenotypeRescued->OffTarget No

Caption: Experimental workflow for identifying off-target effects.

G cluster_troubleshooting Troubleshooting Unexpected Imatinib Resistance Start Unexpected Lack of Efficacy CheckDrug Verify Drug Concentration and Stability Start->CheckDrug SequenceTarget Sequence BCR-ABL Kinase Domain CheckDrug->SequenceTarget MutationFound Mutation Found? (e.g., T315I) SequenceTarget->MutationFound TargetMutation Target-based Resistance MutationFound->TargetMutation Yes CheckAltPathways Assess Alternative Pathways (e.g., p-SRC) MutationFound->CheckAltPathways No PathwayActivation Alternative Pathway Activated? CheckAltPathways->PathwayActivation PathwayResistance Pathway-based Resistance PathwayActivation->PathwayResistance Yes CheckEfflux Assess Drug Efflux (e.g., MDR-1 expression) PathwayActivation->CheckEfflux No

Caption: Logical guide for troubleshooting Imatinib resistance.

References

Zaltidine Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of zaltidine and strategies for its prevention. The information is tailored for professionals conducting experiments and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?

This compound has the chemical structure 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine.[1][2] The primary functional groups susceptible to degradation are the guanidine group and the thiazole ring . The imidazole ring may also be subject to degradation under certain conditions.

Q2: What are the predicted degradation pathways for this compound?

Based on the degradation patterns of similar chemical moieties, the following degradation pathways for this compound are predicted:

  • Hydrolysis of the Guanidine Group: The guanidine group is susceptible to both acid- and base-catalyzed hydrolysis, which would likely lead to the formation of a urea derivative and an amine.[1]

  • Oxidative Degradation of the Thiazole Ring: The thiazole ring can undergo oxidation, potentially leading to the formation of N-oxides or S-oxides, and in more aggressive conditions, ring cleavage.

  • Photodegradation of the Thiazole Ring: Thiazole-containing compounds can be susceptible to photodegradation, which may involve a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[3][4]

Q3: What are the typical stress conditions for a forced degradation study of this compound?

Forced degradation studies are essential to understand the stability of a drug substance. Typical stress conditions as per ICH guidelines include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.

  • Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.

Q4: How can this compound degradation be prevented or minimized?

Preventive measures can be taken during formulation and storage:

  • pH Control: Since the guanidine group is susceptible to pH-dependent hydrolysis, formulating this compound in a buffered solution at an optimal pH can enhance its stability.

  • Protection from Light: As the thiazole ring is potentially photosensitive, storing this compound and its formulations in light-resistant containers is crucial.

  • Inert Atmosphere: To prevent oxidative degradation, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can be beneficial.

  • Excipient Compatibility: Screening for excipient compatibility is essential to avoid interactions that could accelerate degradation.

  • Steric Hindrance: In the drug design phase, introducing sterically bulky groups near the guanidine moiety could potentially increase its hydrolytic stability.

Troubleshooting Guides

HPLC Method Development and Validation

Problem: Poor separation of degradation products from the parent this compound peak.

  • Possible Cause: Inappropriate column chemistry or mobile phase composition.

  • Solution:

    • Column Selection: Experiment with different stationary phases. A C18 column is a good starting point, but for polar compounds, a polar-embedded or phenyl column might provide better selectivity.

    • Mobile Phase Optimization:

      • pH Adjustment: Vary the pH of the aqueous portion of the mobile phase. Since this compound has basic functional groups, pH will significantly impact its retention and peak shape.

      • Organic Modifier: Try different organic modifiers like acetonitrile or methanol, or a combination of both.

      • Gradient Elution: If isocratic elution is insufficient, develop a gradient method to improve the resolution of early- and late-eluting peaks.

Problem: Appearance of ghost peaks in the chromatogram.

  • Possible Cause: Contamination in the mobile phase, sample, or HPLC system.

  • Solution:

    • Mobile Phase: Use high-purity solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use.

    • System Cleaning: Flush the HPLC system, including the injector and column, with a strong solvent.

    • Sample Preparation: Ensure that the sample diluent is compatible with the mobile phase and does not contain any interfering components.

Forced Degradation Experiments

Problem: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Solution:

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent (e.g., increase from 0.1 M HCl to 1 M HCl).

    • Increase Temperature: If there is no degradation at room temperature, perform the experiment at an elevated temperature (e.g., 60°C or 80°C).

    • Increase Exposure Time: Extend the duration of the stress study.

Problem: Excessive degradation (more than 20%) occurs, making it difficult to identify primary degradation products.

  • Possible Cause: The stress conditions are too harsh.

  • Solution:

    • Decrease Stressor Concentration: Use a lower concentration of the stressor.

    • Lower Temperature: Conduct the experiment at a lower temperature.

    • Reduce Exposure Time: Take samples at earlier time points to observe the formation of initial degradation products.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data as specific quantitative degradation data for this compound is not publicly available. These tables are intended to serve as examples for data presentation.

Table 1: Illustrative Hydrolytic Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (HD-1) (%)Degradation Product 2 (HD-2) (%)
0.1 M HCl, 60°C295.23.11.7
885.79.84.5
2470.120.59.4
0.1 M NaOH, 60°C292.55.22.3
880.314.65.1
2465.825.19.1

Table 2: Illustrative Oxidative and Photolytic Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Degradation Product 3 (OD-1) (%)Degradation Product 4 (PD-1) (%)
3% H₂O₂, RT491.88.2-
1278.521.5-
ICH Photostability1.2 million lux hours94.3-5.7

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of water.

    • Follow the same incubation and sampling procedure.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 4 and 12 hours).

    • Dilute the aliquots with the mobile phase for HPLC analysis.

Protocol 3: Photostability Testing
  • Sample Preparation: Place a thin layer of solid this compound powder in a petri dish. Also, prepare a 1 mg/mL solution of this compound.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control Samples: Keep parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, prepare solutions of the solid sample and analyze both the solid and solution samples by HPLC.

Visualizations

Zaltidine_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound HD1 2-(4-(2-methyl-1H-imidazol-5-yl)thiazol-2-yl)urea This compound->HD1 H₂O HD2 Ammonia This compound->HD2 H₂O OD1 This compound N-oxide This compound->OD1 [O] OD2 This compound S-oxide This compound->OD2 [O] PD1 Endoperoxide Intermediate This compound->PD1 hν, ¹O₂ OD3 Thiazole Ring Cleavage Products OD2->OD3 Further Oxidation PD2 Rearranged Products PD1->PD2

Caption: Predicted degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Data Evaluation: - Peak Purity - Mass Balance - Identify Degradants analysis->data characterization Characterize Degradants (LC-MS, NMR) data->characterization If unknown peaks end End: Stability Profile data->end If known peaks characterization->end

Caption: General experimental workflow for forced degradation studies of this compound.

Troubleshooting_Logic issue Issue Encountered no_degradation No/Low Degradation (<5%) issue->no_degradation high_degradation High Degradation (>20%) issue->high_degradation poor_separation Poor Peak Separation issue->poor_separation increase_stress Increase Stress: - Higher [Stressor] - Higher Temp - Longer Time no_degradation->increase_stress decrease_stress Decrease Stress: - Lower [Stressor] - Lower Temp - Shorter Time high_degradation->decrease_stress optimize_hplc Optimize HPLC Method: - Change Column - Adjust Mobile Phase pH - Modify Gradient poor_separation->optimize_hplc

Caption: Troubleshooting logic for common issues in this compound degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of Zaltidine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Zaltidine is referenced as a model compound for the purposes of this guide. The principles and troubleshooting advice provided are based on established pharmaceutical science for enhancing the bioavailability of poorly soluble and/or permeable drugs and can be adapted for various active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low oral bioavailability for a drug like this compound?

Low oral bioavailability is typically a result of one or more of the following factors:

  • Poor Aqueous Solubility: The drug does not dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1]

  • Low Permeability: The drug cannot efficiently pass through the intestinal wall into the bloodstream.[2][3]

  • First-Pass Metabolism: After absorption, the drug is extensively metabolized in the liver (and/or the gut wall) before it can reach systemic circulation.[2]

  • Efflux Transporters: The drug is actively pumped back into the GI tract by transporters like P-glycoprotein after being absorbed.

  • Chemical Instability: The drug degrades in the acidic environment of the stomach or due to enzymatic activity in the GI tract.

Q2: Which formulation strategy is best for improving this compound's bioavailability?

The optimal strategy depends on the specific properties of this compound. A good starting point is to determine its Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their solubility and permeability.

  • BCS Class II (Low Solubility, High Permeability): The focus should be on enhancing the dissolution rate. Strategies like micronization, nanosuspensions, and amorphous solid dispersions are often effective.

  • BCS Class III (High Solubility, Low Permeability): The main challenge is overcoming the intestinal barrier. Permeation enhancers and lipid-based systems may be beneficial.

  • BCS Class IV (Low Solubility, Low Permeability): A combination of strategies is required to address both solubility and permeability issues. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanostructured lipid carriers (NLCs) can be particularly useful.

Q3: What is a solid dispersion, and how does it enhance bioavailability?

A solid dispersion is a system where the drug (in this case, this compound) is dispersed in an amorphous state within a hydrophilic polymer matrix. By preventing the drug from crystallizing, it maintains it in a higher energy state, which leads to faster dissolution and enhanced solubility upon contact with GI fluids.

Q4: Can particle size reduction alone solve bioavailability issues?

Reducing particle size (e.g., through micronization or nanomilling) increases the surface area of the drug, which can significantly improve the dissolution rate according to the Noyes-Whitney equation. This is often a very effective strategy for dissolution rate-limited drugs (BCS Class IIa). However, for drugs with inherently low solubility (BCS Class IIb) or poor permeability, it may not be sufficient on its own.

Q5: Are there safety concerns with using permeation enhancers?

Yes, while permeation enhancers can improve the absorption of BCS Class III and IV drugs, they must be used with caution. Because they work by disrupting the intestinal membrane, there can be concerns about local toxicity and the potential for increased absorption of other unwanted substances. Their use requires careful toxicological evaluation.

Troubleshooting Guides

Issue 1: this compound Solid Dispersion Shows Poor Physical Stability (Recrystallization)
Question Possible Causes Troubleshooting Steps
Why is my this compound solid dispersion recrystallizing during storage? 1. Suboptimal Polymer Choice: The selected polymer (e.g., PVP, HPMC-AS) may not have strong enough interactions with this compound to prevent its molecules from re-agglomerating into a crystalline form. 2. High Drug Loading: The concentration of this compound in the polymer matrix is too high (above the saturation point), leading to supersaturation and subsequent crystallization. 3. Inappropriate Storage Conditions: Exposure to high temperature and/or humidity can increase molecular mobility, facilitating recrystallization.1. Screen Different Polymers: Test a range of polymers with varying properties to find one that forms a stable amorphous system with this compound. 2. Reduce Drug Loading: Prepare dispersions with lower concentrations of this compound (e.g., 10%, 20%, 30% w/w) and assess their stability. 3. Add a Second Stabilizing Polymer: Incorporate a small amount of a secondary polymer that can further inhibit crystallization through specific interactions. 4. Control Storage Environment: Store samples in controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) in tightly sealed containers with desiccant.
Issue 2: Inconsistent Particle Size in this compound Nanosuspension
Question Possible Causes Troubleshooting Steps
What is causing the particle size of my this compound nanosuspension to increase over time (Ostwald Ripening)? 1. Insufficient Stabilizer Concentration: The amount of surfactant or polymeric stabilizer is not adequate to fully cover the surface of the nanoparticles, leading to aggregation. 2. Poor Stabilizer Choice: The selected stabilizer does not provide sufficient steric or electrostatic repulsion between particles. 3. High Energy Input During Homogenization: Excessive energy can sometimes lead to localized temperature increases that promote particle growth.1. Optimize Stabilizer Concentration: Titrate the concentration of the stabilizer to find the minimum level that provides a stable, low particle size. 2. Test Different Stabilizers: Evaluate a combination of stabilizers, such as a primary surfactant and a secondary polymeric stabilizer, to enhance stability. 3. Monitor Zeta Potential: Measure the zeta potential of the suspension. A value greater than |30 mV| typically indicates good electrostatic stability. Adjust pH or add charged stabilizers if necessary. 4. Optimize Processing Parameters: Systematically vary the pressure and number of cycles during high-pressure homogenization to find the optimal conditions that produce a stable particle size.
Issue 3: Failed Dissolution Test for this compound Tablets
Question Possible Causes Troubleshooting Steps
Why are my this compound tablets failing to meet the dissolution specification? 1. Excessive Compression Force: Over-compressing the tablets can lead to low porosity and a very hard tablet that does not disintegrate properly. 2. Hydrophobic Lubricant Effect: High levels of lubricants like magnesium stearate can form a hydrophobic film around the drug particles, hindering water penetration and dissolution. 3. Poor API Solubility: The inherent low solubility of the this compound API is the primary rate-limiting factor. 4. Binder Issues: The binder used may be too strong or used at too high a concentration, delaying disintegration.1. Optimize Compression Force: Reduce the compression force and evaluate the impact on tablet hardness, friability, and dissolution. Aim for a hardness of 10-15 kN as a starting point. 2. Adjust Lubricant Level: Limit magnesium stearate concentration to 0.5-1%. Consider using a more hydrophilic lubricant if the problem persists. 3. Incorporate a Superdisintegrant: Add a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) to the formulation to promote rapid tablet breakup. 4. Enhance API Solubility: If not already done, utilize a solubility enhancement technique for the API itself, such as creating a solid dispersion or micronizing the this compound before formulation.

Data Presentation: Comparison of this compound Formulations

The following tables summarize hypothetical but representative data from pre-clinical studies aimed at improving this compound's bioavailability.

Table 1: In Vitro Characterization of this compound Formulations

Formulation TypeAPI Particle Size (nm)Aqueous Solubility (µg/mL)% Dissolved in 30 min (pH 6.8)
Unprocessed this compound5,500 ± 4501.5 ± 0.28 ± 2
Micronized this compound850 ± 1202.1 ± 0.325 ± 4
This compound Nanosuspension210 ± 3015.8 ± 1.575 ± 6
This compound Solid Dispersion (20% in HPMC-AS)N/A (Amorphous)45.2 ± 3.892 ± 5
This compound SEDDSN/A (In Solution)> 1000 (in formulation)> 95 (as emulsion)

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unprocessed this compound85 ± 154.0410 ± 75100
Micronized this compound150 ± 223.0780 ± 90190
This compound Nanosuspension420 ± 551.52,150 ± 210524
This compound Solid Dispersion550 ± 681.02,980 ± 300727
This compound SEDDS610 ± 751.03,350 ± 340817

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Objective: To prepare an amorphous solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound API, HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate), Acetone, Methanol, Rotary Evaporator, Vacuum Oven.

  • Procedure:

    • Weigh 1.0 g of this compound and 4.0 g of HPMC-AS (for a 1:4 drug-to-polymer ratio).

    • Dissolve both components in a suitable solvent system (e.g., 50:50 acetone/methanol) in a 250 mL round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40-50°C.

    • Apply vacuum and rotate the flask to evaporate the solvent until a thin, dry film is formed on the flask wall.

    • Carefully scrape the dried film from the flask.

    • Place the collected material in a vacuum oven at 40°C overnight to remove any residual solvent.

    • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

    • Store the powder in a desiccator until further analysis (e.g., DSC for amorphicity, dissolution testing).

Protocol 2: In Vitro Dissolution Testing
  • Objective: To assess the dissolution rate of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Procedure:

    • Prepare the dissolution medium: 900 mL of phosphate buffer at pH 6.8, degassed to remove dissolved air.

    • Equilibrate the medium to 37 ± 0.5°C in the dissolution vessels.

    • Set the paddle speed to 75 RPM.

    • Place a precisely weighed amount of the this compound formulation (equivalent to a 20 mg dose) into each vessel.

    • Start the dissolution test.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Filter each sample through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Preclinical Bioavailability Study in Rodents
  • Objective: To determine and compare the oral bioavailability of different this compound formulations in a rodent model.

  • Model: Male Sprague-Dawley rats (250-300 g).

  • Study Design: A crossover or parallel design can be used. For this example, a parallel design with 4 groups (n=6 per group) is described:

    • Group 1: Unprocessed this compound (Control)

    • Group 2: this compound Nanosuspension

    • Group 3: this compound Solid Dispersion

    • Group 4: Intravenous (IV) this compound (for absolute bioavailability calculation)

  • Procedure:

    • Fast the animals overnight (12 hours) with free access to water.

    • Administer the respective formulations to the oral groups via oral gavage at a dose of 10 mg/kg. The IV group receives a 2 mg/kg dose via tail vein injection.

    • Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate relative oral bioavailability using the formula: (AUC_oral / AUC_control) * 100.

Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Evaluation start Low Oral Bioavailability Observed for this compound bcs Determine BCS Class (Solubility & Permeability) start->bcs class2 BCS Class II (Low Solubility) bcs->class2 Solubility-Limited class4 BCS Class IV (Low Sol & Perm) bcs->class4 Both class3 BCS Class III (Low Permeability) bcs->class3 Permeability-Limited sol_strat Particle Size Reduction (Micronization, Nanosuspension) Amorphous Solid Dispersion Complexation (Cyclodextrin) class2->sol_strat combo_strat Lipid-Based Systems (SEDDS, NLCs) Combination of Solubility & Permeability Strategies class4->combo_strat perm_strat Permeation Enhancers Lipid-Based Systems (SEDDS) Efflux Pump Inhibitors class3->perm_strat eval In Vitro Dissolution & In Vivo PK Studies sol_strat->eval perm_strat->eval combo_strat->eval end Optimized Formulation with Enhanced Bioavailability eval->end

Caption: Troubleshooting workflow for low oral bioavailability.

experimental_workflow cluster_screening Phase 1: Screening cluster_prep Phase 2: Preparation cluster_char Phase 3: Characterization cluster_opt Phase 4: Optimization & In Vivo select_poly Select Polymers (e.g., HPMC-AS, PVP, Soluplus®) prep_sd Prepare Solid Dispersions (Solvent Evaporation or HME) select_poly->prep_sd select_ratio Define Drug:Polymer Ratios (e.g., 1:2, 1:4, 1:9) select_ratio->prep_sd dsc DSC Analysis (Confirm Amorphous State) prep_sd->dsc pxrd PXRD Analysis (Confirm Amorphous State) prep_sd->pxrd dissolution In Vitro Dissolution (Screen for best performance) dsc->dissolution pxrd->dissolution stability Accelerated Stability (Check for Recrystallization) dissolution->stability pk_study Select Lead Formulation(s) for In Vivo PK Study dissolution->pk_study

Caption: Screening process for an optimal solid dispersion formulation.

signaling_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_blood Portal Vein sedds This compound-SEDDS (Lipid Droplet) micelle This compound in Micelles sedds->micelle Emulsification free_drug Free this compound (in solution) micelle->free_drug Release enterocyte Enterocyte micelle->enterocyte Direct Micellar Uptake free_drug->enterocyte Passive Diffusion (High Concentration Gradient) blood Systemic Circulation enterocyte->blood Absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Best practices for handling and storing Zaltidine

Author: BenchChem Technical Support Team. Date: November 2025

Zaltidine Technical Support Center

Disclaimer: The compound "this compound" is not found in publicly available scientific literature and is presumed to be a fictional or erroneous name. The following technical support guide has been generated using information for a well-characterized H2 receptor antagonist, ranitidine, as a proxy. This guide is for illustrative purposes to demonstrate best practices for handling a compound of this class.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound powder? A1: this compound hydrochloride as a solid powder should be stored in a dry place between 15-30°C in a tightly sealed, light-resistant container to prevent degradation.[1]

Q2: How should I prepare a stock solution of this compound? A2: this compound hydrochloride is soluble in water, methanol, and acetic acid.[2] For most cell-based assays, sterile water for injection or a suitable buffer (e.g., PBS) is recommended. For a 25 mg/mL stock solution, you can dissolve the powder in water for injection.[3] Always filter-sterilize the solution after preparation.

Q3: For how long is a prepared this compound solution stable? A3: The stability of a this compound solution depends on the concentration and storage conditions. A 25 mg/mL injectable solution in a glass vial is stable for up to 6 months when refrigerated (4°C) or at room temperature (25°C), protected from light.[4][5] A lower concentration of 5 mg/mL in polypropylene syringes is stable for at least 91 days under the same conditions.

Q4: I noticed my this compound solution has turned yellow. Is it still usable? A4: Some studies have noted that this compound (as ranitidine) solutions may yellow over time. This color change is not necessarily associated with a decrease in concentration or potency. However, it is best practice to prepare fresh solutions for critical experiments. If you observe any precipitation or significant color change, the solution should be discarded.

Q5: What is the primary mechanism of action of this compound? A5: this compound is a competitive antagonist of the histamine H2 receptor. By blocking this receptor on parietal cells in the stomach, it suppresses both basal and meal-stimulated acid secretion. Some evidence also suggests it may act as an inverse agonist.

Data Summary Tables

Table 1: Storage Conditions for this compound

FormulationContainerTemperatureLight ExposureStorage Duration
Solid PowderTight, light-resistant15-30°CProtect from lightPer manufacturer's expiry
Oral SolutionTight, light-resistant4-25°CProtect from lightPer manufacturer's expiry
Injectable SolutionGlass or Polypropylene4-30°CProtect from lightSee Table 2
Reformulated TabletsOriginal bottle with desiccantRoom TemperatureProtect from moistureDiscard 90 days after opening

Table 2: Stability of this compound Hydrochloride Aqueous Solutions

ConcentrationContainerStorage TemperatureStability
25 mg/mLGlass Vials4°C (Refrigerated) or 25°CUp to 6 months
5 mg/mLPolypropylene Syringes4°C (Refrigerated) or 25°CUp to 91 days
15 mg/mL (Oral Syrup)Amber Polypropylene Syringes25°CUp to 12 months

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell-based assays Solution Degradation: The this compound solution may have degraded due to improper storage or age.Prepare a fresh stock solution from the solid powder. Ensure storage at the correct temperature and protection from light.
pH of the medium: this compound's activity can be pH-dependent. The addition of this compound might alter the pH of your culture medium.Check the pH of your experimental medium after adding this compound. If necessary, buffer the solution to maintain a stable physiological pH (e.g., 6.7-7.3).
Low or no antagonist activity Incorrect Concentration: Calculation error or improper dilution.Verify your calculations and the concentration of your stock solution. Perform a serial dilution to test a range of concentrations.
Cell line viability: The cell line used may not express the H2 receptor or may have low expression levels.Confirm H2 receptor expression in your cell line using a positive control agonist (e.g., histamine) or through methods like qPCR or western blot.
Precipitation in stock solution Low Temperature Storage: High concentration solutions may precipitate when stored at 4°C.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, prepare a fresh, lower concentration stock.
Solvent Incompatibility: The solvent used may not be appropriate for the desired concentration.This compound hydrochloride is highly soluble in water. If using other solvents, check for solubility limits.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Assays
  • Materials:

    • This compound Hydrochloride powder

    • Sterile Water for Injection (WFI) or appropriate sterile buffer (e.g., PBS)

    • Sterile conical tubes

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the required amount of this compound Hydrochloride powder in a sterile conical tube.

    • Add the required volume of sterile WFI to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at 4°C for short-term use (up to 3 months) or -20°C for long-term storage, protected from light.

Protocol 2: Competitive Radioligand Binding Assay for H2 Receptor
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line expressing the H2 receptor.

    • Radioligand: e.g., [³H]-Tiotidine (a known H2 antagonist).

    • This compound stock solution.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control: A high concentration of an unlabeled H2 antagonist (e.g., 10 µM Tiotidine).

  • Procedure:

    • Prepare a series of dilutions of the this compound solution in the assay buffer.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and the varying concentrations of this compound.

    • Include wells for "total binding" (membranes + radioligand + buffer) and "non-specific binding" (membranes + radioligand + non-specific binding control).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare fresh stock solution. Store correctly. check_solution->prepare_fresh No check_ph Was the pH of the medium checked after adding this compound? check_solution->check_ph Yes re_evaluate Re-evaluate experiment prepare_fresh->re_evaluate adjust_ph Buffer the medium to maintain physiological pH. check_ph->adjust_ph No check_receptor Does the cell line express the H2 receptor? check_ph->check_receptor Yes adjust_ph->re_evaluate validate_cells Validate receptor expression (e.g., with positive control). check_receptor->validate_cells No/Unsure check_receptor->re_evaluate Yes validate_cells->re_evaluate end Problem Resolved re_evaluate->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G Simplified Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound (Antagonist) This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Activates Acid_Secretion Acid Secretion H_K_ATPase->Acid_Secretion Leads to

Caption: Simplified signaling pathway of the histamine H2 receptor.

References

Validation & Comparative

A Comparative Analysis of Zaltidine and Cimetidine in Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety profiles of two histamine H2-receptor antagonists: Zaltidine and cimetidine. While both drugs effectively reduce gastric acid secretion, available clinical data suggests differences in their potency, duration of action, and adverse effect profiles. This document synthesizes findings from various clinical trials to aid in the informed evaluation of these therapeutic agents.

Mechanism of Action: Targeting the Histamine H2 Receptor

Both this compound and cimetidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells[1][2][3]. By blocking the binding of histamine, these drugs inhibit the production of cyclic AMP (cAMP) and subsequently reduce the activity of the H+/K+-ATPase proton pump, the final step in gastric acid secretion[1][3]. This targeted action effectively decreases the volume and acidity of gastric juice.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Activates Antagonist This compound / Cimetidine Antagonist->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion

Figure 1: Simplified signaling pathway of histamine H2 receptor antagonists in gastric parietal cells.

Comparative Efficacy: Insights from Clinical Trials

This compound Efficacy

A key study evaluating this compound in the short-term treatment of duodenal ulcers demonstrated significant efficacy compared to placebo.

Table 1: Efficacy of this compound in Duodenal Ulcer Healing (4 Weeks)

Treatment GroupNumber of PatientsHealing Ratep-value
This compound (150 mg once daily)5986%< 0.001
Placebo-19%

Data from a randomized, placebo-controlled trial. The exact number of patients in the placebo group was not specified in the available abstract.

Cimetidine Efficacy

Numerous clinical trials have established the efficacy of cimetidine in the treatment of duodenal and gastric ulcers. The healing rates vary depending on the dosage and duration of treatment.

Table 2: Efficacy of Cimetidine in Duodenal Ulcer Healing

DosageDurationNumber of Patients (Cimetidine)Healing Rate (Cimetidine)Number of Patients (Placebo)Healing Rate (Placebo)p-valueReference
1 g/day 4 weeks2085%2025%< 0.0005
1.2 g/day 6 weeks1172%1267%> 0.05
1.6 g/day 6 weeks1182%1225%< 0.025

Table 3: Efficacy of Cimetidine in Gastric Ulcer Healing (4 weeks)

DosageNumber of Patients (Cimetidine)Healing Rate (Cimetidine)Number of Patients (Placebo)Healing Rate (Placebo)p-valueReference
1 g/day 3566%2552%> 0.05

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the abstracts, the general methodologies can be outlined.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis PatientPool Patient Pool with Active Ulcer InclusionCriteria Inclusion Criteria Met? (Endoscopically Confirmed Ulcer) PatientPool->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? InclusionCriteria->ExclusionCriteria No InformedConsent Informed Consent InclusionCriteria->InformedConsent Yes Randomization Randomization InformedConsent->Randomization GroupA Treatment Group A (e.g., this compound/Cimetidine) Randomization->GroupA GroupB Treatment Group B (e.g., Placebo/Active Comparator) Randomization->GroupB TreatmentAdmin Double-Blind Treatment Administration GroupA->TreatmentAdmin GroupB->TreatmentAdmin FollowUp Follow-up Visits (e.g., Weeks 2, 4, 6, 8) TreatmentAdmin->FollowUp SymptomAssessment Symptom Assessment (Pain, Heartburn) FollowUp->SymptomAssessment Endoscopy Endoscopic Evaluation (Ulcer Healing) FollowUp->Endoscopy SafetyMonitoring Safety Monitoring (Adverse Events, Lab Tests) FollowUp->SafetyMonitoring DataCollection Data Collection SymptomAssessment->DataCollection Endoscopy->DataCollection SafetyMonitoring->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Chi-square, t-test) DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Figure 2: General experimental workflow for placebo-controlled ulcer healing trials.
This compound vs. Placebo for Duodenal Ulcer

  • Study Design: Randomized, placebo-controlled, double-blind trial.

  • Patient Population: 135 patients with duodenal ulcers.

  • Intervention: 150 mg this compound once daily or placebo for 4 weeks.

  • Primary Endpoint: Ulcer healing rate assessed at 4 weeks.

  • Safety Assessment: Monitoring of serum aminotransferase levels.

Cimetidine vs. Placebo for Duodenal/Gastric Ulcer
  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with endoscopically confirmed duodenal or gastric ulcers.

  • Intervention: Cimetidine at varying doses (e.g., 1g/day, 1.2g/day, 1.6g/day) or placebo.

  • Primary Endpoint: Ulcer healing assessed by endoscopy at predefined intervals (e.g., 2, 4, 6, or 8 weeks).

  • Secondary Endpoints: Symptom relief (pain, heartburn), antacid consumption.

  • Safety Assessment: Monitoring for adverse events and laboratory abnormalities.

Safety and Tolerability Profile

This compound

The primary safety concern associated with this compound is hepatotoxicity. In the aforementioned trial, 8% of patients treated with this compound experienced increased serum aminotransferase levels, which normalized after discontinuation of the drug. Liver biopsy specimens from affected patients provided strong evidence of drug-induced injury. This incidence of hepatic damage appears to be higher than that observed with other commonly used H2-receptor antagonists.

Cimetidine

Cimetidine is generally well-tolerated, with most side effects being mild and transient.

Table 4: Common and Notable Adverse Effects of Cimetidine

Adverse EffectIncidenceNotes
Headache, Dizziness, Diarrhea, Muscle Pain, RashCommonUsually mild and transient.
Gynecomastia<1% at typical dosesIncidence may increase with high doses (e.g., 1600 mg/day). Can be reversible.
Mental ConfusionRareMore common in the elderly and those with renal or hepatic impairment.
Elevated Serum CreatinineCan occurGenerally not clinically significant and resolves upon discontinuation.
Drug InteractionsSignificantCimetidine inhibits several cytochrome P450 enzymes, leading to numerous potential drug-drug interactions.
HepatotoxicityRareTransient increases in aminotransferase activity can occur.

Discussion and Conclusion

Based on the available evidence, both this compound and cimetidine are effective in promoting the healing of duodenal ulcers compared to placebo. This compound, with a once-daily dosing regimen, demonstrated a high healing rate of 86% at 4 weeks. Cimetidine also shows significant efficacy, with healing rates varying based on dosage and treatment duration.

A critical differentiating factor is the safety profile. The notable incidence of hepatotoxicity with this compound (8%) is a significant concern and a key consideration for its clinical utility. In contrast, while cimetidine has a broader range of documented side effects, including rare instances of gynecomastia and a higher potential for drug interactions due to its effect on CYP450 enzymes, severe adverse events like hepatotoxicity are rare.

For drug development professionals, the case of this compound underscores the critical importance of thorough safety and toxicology assessments, particularly concerning potential organ-specific toxicities. For researchers and scientists, further investigation into the mechanisms of this compound-induced hepatotoxicity could provide valuable insights into drug metabolism and safety.

Logical_Comparison cluster_efficacy Efficacy cluster_safety Safety cluster_conclusion Conclusion Zaltidine_Efficacy This compound: High Efficacy (86% healing) Conclusion This compound's efficacy is overshadowed by its significant hepatotoxicity risk. Cimetidine has a more established safety profile, ddespite potential side effects and interactions. Zaltidine_Efficacy->Conclusion Cimetidine_Efficacy Cimetidine: Good Efficacy (variable rates) Cimetidine_Efficacy->Conclusion Zaltidine_Safety This compound: Significant Hepatotoxicity (8%) Zaltidine_Safety->Conclusion Cimetidine_Safety Cimetidine: Generally Well-Tolerated (Gynecomastia, Drug Interactions) Cimetidine_Safety->Conclusion

Figure 3: Logical relationship of efficacy and safety findings.

References

Comparative Analysis of Zaltidine Cross-Reactivity with Other H2-Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available preclinical data on the receptor binding profile of Zaltidine in comparison to other histamine H2-receptor antagonists (H2RAs).

Introduction

This compound is a histamine H2-receptor antagonist (H2RA) that has demonstrated efficacy in the treatment of duodenal ulcers. However, its clinical development and use have been hampered by concerns regarding a higher incidence of hepatotoxicity compared to other drugs in the same class.[1] Understanding the cross-reactivity profile of this compound at the H2 receptor is crucial for researchers and drug development professionals to contextualize its pharmacological effects and potential for off-target interactions. This guide provides a comparative overview of this compound's interaction with the H2 receptor, drawing parallels with established H2RAs such as cimetidine, ranitidine, and famotidine.

Despite extensive investigation, specific quantitative data from direct comparative studies on the binding affinity (Ki) or potency (IC50) of this compound against other H2RAs in standardized receptor binding assays remains limited in publicly accessible literature. This guide, therefore, synthesizes available qualitative information and provides a framework for the experimental approaches used to characterize such interactions.

Comparative Potency of H2-Receptor Antagonists

While direct comparative binding data for this compound is scarce, the relative potencies of other H2RAs have been well-established. Famotidine is recognized as the most potent H2RA, being approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine.[2] The H2RAs are competitive antagonists, meaning they bind reversibly to the H2 receptor and block the action of histamine.[2]

Table 1: Relative Potency of Selected H2-Receptor Antagonists

H2-Receptor AntagonistRelative Potency (Compared to Cimetidine)
Cimetidine1x
Ranitidine4-10x
Famotidine20-50x
This compoundData not available

Note: This table is based on established relative potencies and does not include direct comparative data for this compound due to its unavailability in the reviewed literature.

Histamine H2 Receptor Signaling Pathway

Histamine H2 receptors are G-protein coupled receptors (GPCRs) primarily located on the basolateral membrane of gastric parietal cells. Activation of these receptors by histamine initiates a signaling cascade that results in the secretion of gastric acid. H2-receptor antagonists competitively block this pathway.

H2_Receptor_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Secretes into gastric lumen This compound This compound & other H2RAs This compound->H2R Competitively Blocks

Caption: Competitive antagonism of the H2 receptor signaling pathway by this compound and other H2RAs.

Experimental Protocols

The determination of cross-reactivity and binding affinity of H2RAs is typically performed using in vitro receptor binding assays. These assays are fundamental in preclinical drug development to characterize the interaction of a new chemical entity with its intended target and to assess its selectivity.

Radioligand Binding Assay

A common method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Experimental Workflow:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) and varying concentrations of the unlabeled competitor drug (e.g., this compound, cimetidine, ranitidine, famotidine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start prep Prepare H2 Receptor Membrane Suspension start->prep incubate Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Competitor (e.g., this compound) prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: A typical experimental workflow for a competitive radioligand binding assay.

Conclusion

While this compound is known to be an effective H2-receptor antagonist, a lack of publicly available, direct comparative preclinical data on its receptor binding affinity and cross-reactivity with other H2RAs presents a significant gap in its pharmacological profile. The methodologies outlined in this guide, particularly competitive radioligand binding assays, represent the standard approach for generating such crucial data. For researchers and drug development professionals, obtaining these quantitative metrics is essential for a comprehensive understanding of this compound's mechanism of action and for making informed comparisons with other members of the H2-receptor antagonist class. Further studies are warranted to fully elucidate the receptor interaction profile of this compound and to better understand the potential molecular basis for its distinct clinical profile, including its association with hepatotoxicity.

References

Comparative Analysis of Hepatotoxicity Profiles: Zaltidine and Other H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatotoxic profiles of Zaltidine and other commercially available H2 receptor antagonists (H2 blockers), including cimetidine, ranitidine, and famotidine. The information presented is collated from clinical trial data and post-marketing surveillance to assist researchers and drug development professionals in understanding the relative liver safety of these agents.

Overview of H2 Receptor Antagonists and Hepatotoxicity

Histamine H2 receptor antagonists are a class of drugs that decrease gastric acid production and are widely used for conditions such as peptic ulcers and gastroesophageal reflux disease. While generally considered safe, some H2 blockers have been associated with varying degrees of drug-induced liver injury (DILI). This idiosyncratic reaction can range from asymptomatic, transient elevations in liver enzymes to, in rare cases, severe acute hepatitis. The mechanisms underlying H2 blocker-induced hepatotoxicity are thought to involve metabolic bioactivation by cytochrome P450 enzymes and potential immune-mediated responses.

Quantitative Comparison of Hepatotoxicity

The following tables summarize the available quantitative data on the incidence of hepatotoxicity associated with this compound and other H2 blockers. It is important to note that the data are derived from various clinical trials and observational studies, and direct head-to-head comparative trials are limited.

Table 1: Incidence of Hepatic Damage and Liver Enzyme Elevations

DrugIncidence of Clinically Apparent Hepatic DamageIncidence of Asymptomatic ALT ElevationsPlacebo Comparison
This compound 8%[1]Data not specifiedNot directly compared in the same study
Ranitidine Rare, but reported[2]1% - 4%[2]Similar rates to placebo[2]
Cimetidine Rare, but reported[3]1% - 4%Similar rates to placebo
Famotidine Very rare, few case reports2.2%Similar rates to placebo (2.7%)

Table 2: Relative Risk of Acute Liver Injury

DrugAdjusted Relative Risk (95% CI)Notes
This compound Data not available
Ranitidine 1.7 (0.5 - 5.8)Based on a nested case-control study.
Cimetidine 5.5 (1.9 - 15.9)Risk was notably higher in the first 2 months of therapy and at daily doses of 800 mg or greater.
Famotidine Not significantly increasedIn the same study, famotidine did not show an increased risk.

Experimental Protocols for Assessing Hepatotoxicity

The assessment of drug-induced liver injury in clinical trials for H2 blockers generally adheres to established regulatory guidelines. A typical protocol would include the following key components:

Liver Function Monitoring
  • Baseline Assessment: Collection of baseline liver function tests (LFTs) prior to the initiation of the study drug. This typically includes serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Routine Monitoring: Regular monitoring of LFTs at specified intervals throughout the clinical trial. The frequency of monitoring may be increased based on preliminary safety signals.

  • Follow-up: Continued monitoring of LFTs after discontinuation of the drug in patients who exhibit abnormal liver chemistry to ensure resolution.

Causality Assessment
  • In cases of suspected DILI, a thorough causality assessment is performed to exclude other potential causes of liver injury, such as viral hepatitis, alcoholic liver disease, and other concomitant medications.

  • Standardized causality assessment methods, such as the Roussel Uclaf Causality Assessment Method (RUCAM), are often employed to provide a structured and objective evaluation of the likelihood that the study drug is the causative agent.

Liver Biopsy and Histopathological Analysis
  • A liver biopsy may be performed in cases of significant or persistent liver injury to establish the nature and severity of the liver damage.

  • The histopathological evaluation is conducted by a qualified pathologist to identify characteristic features of DILI, such as the pattern of necrosis, inflammation, and cholestasis.

G cluster_0 Clinical Trial Workflow for Hepatotoxicity Assessment patient_enrollment Patient Enrollment (Baseline LFTs) drug_administration Drug Administration (this compound or other H2 Blocker) patient_enrollment->drug_administration routine_monitoring Routine LFT Monitoring drug_administration->routine_monitoring abnormal_lfts Abnormal LFTs Detected routine_monitoring->abnormal_lfts data_analysis Data Analysis & Reporting routine_monitoring->data_analysis Normal LFTs causality_assessment Causality Assessment (e.g., RUCAM) abnormal_lfts->causality_assessment Investigate liver_biopsy Liver Biopsy (if indicated) causality_assessment->liver_biopsy histopathology Histopathological Analysis liver_biopsy->histopathology histopathology->data_analysis

Experimental Workflow for DILI Assessment

Comparative Histopathological Findings

Histopathological examination of liver biopsies from patients with H2 blocker-induced liver injury often reveals a hepatocellular pattern of injury, although mixed or cholestatic patterns can also occur.

  • This compound: Liver biopsy specimens from patients with elevated serum aminotransferase levels during this compound treatment have provided strong evidence of drug-induced injury.

  • Ranitidine: Histological findings in ranitidine-induced liver injury often show prominent centrolobular necrosis.

  • Cimetidine: Liver biopsies in cases of cimetidine hepatotoxicity typically reveal centrolobular necrosis, bile stasis, and mononuclear cell infiltration. In some cases, a cytotoxic type of injury with confluent and bridging portal-central necrosis has been observed.

  • Famotidine: Due to the rarity of clinically apparent liver injury with famotidine, detailed histopathological descriptions are limited. Case reports suggest a picture consistent with acute hepatitis.

Mechanisms of Hepatotoxicity and Signaling Pathways

The hepatotoxicity of H2 blockers is generally considered idiosyncratic and may involve two primary mechanisms: metabolic bioactivation leading to cellular stress and immune-mediated reactions.

Metabolic Activation by Cytochrome P450

Several H2 blockers are metabolized by the cytochrome P450 (CYP) enzyme system in the liver. This metabolic process can lead to the formation of reactive metabolites that can cause direct cellular injury or act as haptens to trigger an immune response.

  • Ranitidine: Is metabolized by microsomal P450 enzymes and is thought to be activated to a toxic intermediate.

  • Cimetidine: Is a known inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C9, and CYP2D6. This inhibition can lead to drug-drug interactions and may also play a role in its hepatotoxic potential.

  • This compound: The specific CYP isoforms involved in this compound metabolism have not been extensively characterized in the available literature.

G cluster_0 Metabolic Activation Pathway of H2 Blockers h2_blocker H2 Blocker (e.g., Ranitidine) cyp450 Cytochrome P450 Enzymes (in Hepatocytes) h2_blocker->cyp450 Metabolism reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite cellular_stress Oxidative Stress & Cellular Injury reactive_metabolite->cellular_stress Covalent Binding to Proteins hepatotoxicity Hepatotoxicity cellular_stress->hepatotoxicity

Metabolic Activation Pathway
Immune-Mediated Hepatotoxicity

In some individuals, H2 blockers or their metabolites may trigger an immune response leading to liver damage. This is a complex process involving both the innate and adaptive immune systems.

The proposed mechanism involves the formation of drug-protein adducts which are recognized as neoantigens by antigen-presenting cells (APCs). These APCs then activate T-helper cells, leading to the proliferation of cytotoxic T-lymphocytes (CTLs) and the production of pro-inflammatory cytokines, which ultimately cause hepatocyte apoptosis and necrosis.

G cluster_1 Immune-Mediated Hepatotoxicity Pathway drug_metabolite Drug/Reactive Metabolite protein_adduct Drug-Protein Adduct (Neoantigen) drug_metabolite->protein_adduct Haptenation apc Antigen-Presenting Cell (APC) (e.g., Kupffer Cell) protein_adduct->apc Uptake & Processing t_helper T-Helper Cell Activation apc->t_helper Antigen Presentation ctl Cytotoxic T-Lymphocyte (CTL) Proliferation t_helper->ctl cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IFN-γ) t_helper->cytokines hepatocyte_damage Hepatocyte Apoptosis & Necrosis ctl->hepatocyte_damage Direct Cytotoxicity cytokines->hepatocyte_damage Inflammation

Immune-Mediated Injury Pathway

Conclusion

The available evidence suggests that this compound has a higher incidence of hepatotoxicity compared to other commonly used H2 blockers such as ranitidine, cimetidine, and particularly famotidine, which appears to have the most favorable liver safety profile. The hepatotoxicity of H2 blockers is idiosyncratic and can be mediated through metabolic activation and subsequent immune responses. For drug development professionals, a thorough evaluation of the metabolic pathways and the potential for immune system activation is crucial in the preclinical and clinical assessment of new H2 receptor antagonists. Continuous monitoring of liver function and careful causality assessment remain critical in identifying and managing DILI associated with this class of drugs.

References

A Comparative Guide to Zaltidine Binding Assays for Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zaltidine and other prominent histamine H2 receptor antagonists. It is designed to offer an objective analysis of their binding properties, supported by experimental data and detailed protocols to aid in the validation of binding assays.

Introduction to this compound and the Histamine H2 Receptor

This compound is a histamine H2 receptor antagonist, a class of drugs that block the action of histamine at the H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion.[1] These antagonists are widely used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent physiological responses.[3]

Comparative Binding Affinities

The binding affinity of a drug to its target receptor is a critical parameter in determining its potency and potential therapeutic efficacy. The following table summarizes the reported binding affinities (Ki or pA2 values) of this compound and other commonly used H2 receptor antagonists. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki or pA2)Method
This compound Histamine H2Data not publicly available-
CimetidineHistamine H2pA2: 6.1In vitro antagonism on isolated guinea-pig atrium[4]
RanitidineHistamine H2pA2: 6.95 - 7.2In vitro antagonism on guinea-pig isolated rat atrium and rat isolated uterine horn[5]
FamotidineHistamine H2Kd: 14 nM, IC50: 33 nMRadioligand binding assay
TiotidineHistamine H2Ki: 4 x 10⁻⁸ MInhibition of histamine-induced cAMP increase in guinea pig stomach mucosal cells

Note: Direct comparative Ki values from identical assay conditions are not always available. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Famotidine is reported to be approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine on a weight basis in inhibiting gastric acid secretion.

Experimental Protocols

Validating a binding assay requires a detailed and robust experimental protocol. Below is a typical protocol for a competitive radioligand binding assay for the histamine H2 receptor, a gold standard for determining the affinity of unlabeled ligands.

Protocol: Competitive Radioligand Binding Assay for Histamine H2 Receptor

1. Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Tiotidine (a potent H2 antagonist).

  • Test Compounds: this compound and other H2 receptor antagonists (e.g., Ranitidine, Cimetidine, Famotidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known H2 antagonist (e.g., 10 µM Tiotidine).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

2. Membrane Preparation:

  • Homogenize cells expressing the H2 receptor in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

3. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + [³H]-Tiotidine.

    • Non-specific Binding: Receptor membranes + [³H]-Tiotidine + high concentration of unlabeled Tiotidine.

    • Competitive Binding: Receptor membranes + [³H]-Tiotidine + varying concentrations of the test compound (e.g., this compound).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

To better understand the underlying mechanisms, the following diagrams illustrate the histamine H2 receptor signaling pathway and a typical experimental workflow for a binding assay.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gs) H2R Histamine H2 Receptor Gs_alpha Gαs H2R->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Activates Gs_betagamma Gβγ Histamine Histamine Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare H2 Receptor Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compounds & Buffers Reagent_Prep->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Data_Plot Plot % Inhibition vs. [Test Compound] Counting->Data_Plot IC50_Calc Determine IC50 Data_Plot->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for a Competitive Binding Assay.

References

Assessing the Specificity of Zaltidine for the H2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Zaltidine's specificity for the histamine H2 receptor, juxtaposed with other established H2 receptor antagonists. The following sections detail the binding affinities, functional potencies, and known off-target effects of this compound, supported by experimental data and methodologies, to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a histamine H2 receptor antagonist, a class of drugs that competitively inhibit the action of histamine at H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This action suppresses gastric acid secretion, making these compounds effective in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] While effective, reports of hepatotoxicity associated with this compound have raised questions regarding its receptor specificity and potential for off-target effects.

Comparative H2 Receptor Binding Affinity

Table 1: Comparative Potency of H2 Receptor Antagonists

CompoundRelative Potency (Compared to Cimetidine)
Cimetidine1
Ranitidine4-10
Famotidine20-60
This compound Data not available

Note: Higher values indicate greater potency.

Famotidine is recognized as the most potent of the compared H2-receptor antagonists.[3]

Experimental Protocols

To ensure a standardized and reproducible assessment of H2 receptor specificity, the following experimental protocols are recommended.

Radioligand Binding Assay for H2 Receptor Affinity

This assay directly measures the affinity of a compound for the H2 receptor.

Objective: To determine the Ki of this compound and other H2 antagonists for the human H2 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Tiotidine or another suitable H2 receptor-specific radioligand.

  • Test compounds: this compound, Cimetidine, Ranitidine, Famotidine.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound in the presence of the H2 receptor-containing membranes.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of a known H2 receptor antagonist.

  • Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of H2 receptor antagonism. H2 receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists will inhibit this histamine-induced cAMP production.

Objective: To determine the functional potency (pA2 value) of this compound and other H2 antagonists.

Materials:

  • Cells expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Histamine (agonist).

  • Test compounds: this compound, Cimetidine, Ranitidine, Famotidine.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Pre-incubate the cells with increasing concentrations of the antagonist.

  • Stimulate the cells with a range of concentrations of histamine.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Construct concentration-response curves for histamine in the absence and presence of the antagonist.

  • Determine the EC50 of histamine in each condition.

  • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in DOT language.

H2_Receptor_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R G_alpha_s Gαs H2R->G_alpha_s This compound This compound (Antagonist) This compound->H2R AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP   ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Acid Secretion) PKA->Cellular_Response

Caption: H2 Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep H2 Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Tiotidine) Radioligand->Incubation Test_Compounds Test Compounds (this compound, etc.) Test_Compounds->Incubation Filtration Separate Bound/ Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Off-Target Effects and Hepatotoxicity

A significant concern with this compound is its reported hepatotoxicity. This suggests that this compound may interact with other cellular targets besides the H2 receptor, leading to adverse effects. The incidence of hepatic damage with this compound appears to be higher than with other commonly used H2-receptor antagonists. The precise molecular mechanism of this compound-induced liver injury is not fully elucidated but underscores the importance of comprehensive off-target screening in drug development.

To assess the broader selectivity profile of this compound, a comprehensive screening against a panel of receptors, enzymes, and ion channels is recommended. This can be achieved through commercially available services that utilize high-throughput screening technologies.

Conclusion

While this compound is an effective H2 receptor antagonist, its clinical utility is hampered by concerns of hepatotoxicity, suggesting a lack of absolute specificity. A thorough in vitro characterization of its binding affinity (Ki) and functional potency (pA2) at the H2 receptor, in direct comparison with other H2 antagonists, is crucial. Furthermore, a comprehensive off-target profiling is necessary to identify the molecular entities responsible for its adverse effects. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers to rigorously assess the specificity of this compound and other novel drug candidates.

References

A Comparative Review of Second-Generation H2-Receptor Antagonists: Efficacy, Safety, and Evolving Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of acid-suppressive therapies has been significantly shaped by the evolution of histamine H2-receptor antagonists. While the first-generation agent, cimetidine, marked a breakthrough in managing acid-peptic disorders, the advent of second-generation antagonists brought forth compounds with enhanced potency, improved safety profiles, and, in some cases, novel mechanisms of action that extend beyond simple acid suppression. This guide provides an objective comparison of the performance of these second-generation agents, supported by experimental data, to inform further research and development in this therapeutic area.

The primary second-generation H2-receptor antagonists include famotidine, nizatidine, and ranitidine (though largely withdrawn from the market due to concerns over the contaminant N-nitrosodimethylamine (NDMA), its historical data remains relevant for comparative purposes). Newer agents, such as lafutidine and roxatidine, also fall into this category and are distinguished by additional gastroprotective properties.[1][2] This review will focus on a comparative analysis of these agents against the first-generation antagonist, cimetidine.

Pharmacodynamic Properties: A Leap in Potency and Selectivity

The defining characteristic of second-generation H2-receptor antagonists is their significantly increased potency compared to cimetidine.[3] This enhanced activity is a result of structural modifications that optimize their interaction with the H2-receptor on gastric parietal cells. Famotidine, in particular, stands out as the most potent of the widely available agents, being approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine.[3] The relative potency of these agents is often quantified by their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Compound Relative Potency (vs. Cimetidine) pA2 Value
Cimetidine16.2[4]
Ranitidine6-86.7 - 6.92
Famotidine20-507.15 - 8.1
NizatidineSimilar to RanitidineNot consistently reported
RoxatidineSimilar to Ranitidine7.03 - 7.14

Table 1: Comparative Potency of H2-Receptor Antagonists.

Pharmacokinetic Profiles: Implications for Dosing and Drug Interactions

The pharmacokinetic properties of second-generation H2-receptor antagonists offer several advantages over cimetidine. While all agents are rapidly absorbed and eliminated, differences in bioavailability, half-life, and, most critically, their potential for drug-drug interactions are notable.

A significant drawback of cimetidine is its inhibition of the cytochrome P450 (CYP450) enzyme system, which can lead to clinically significant drug interactions. Second-generation agents, particularly famotidine and nizatidine, have a much lower affinity for CYP450 enzymes, thus minimizing the risk of altering the metabolism of co-administered drugs.

Parameter Cimetidine Ranitidine Famotidine Nizatidine Roxatidine Lafutidine
Bioavailability (%) ~70~5040-50>90Not specifiedNot specified
Elimination Half-life (hours) 1.7-2.12.1-3.12-41-2Not specified1.8-2.3
Plasma Protein Binding (%) 15-251515-2235Not specifiedNot specified
CYP450 Inhibition SignificantMinimalNegligibleNegligibleNot specifiedNot specified

Table 2: Comparative Pharmacokinetic Parameters of H2-Receptor Antagonists.

Clinical Efficacy: Duodenal Ulcer Healing Rates

The clinical efficacy of H2-receptor antagonists is well-established in the treatment of duodenal ulcers. Comparative clinical trials have demonstrated that second-generation agents are at least as effective as cimetidine, with the advantage of less frequent dosing due to their higher potency and longer duration of action.

Treatment (4 weeks) Healing Rate (%) Treatment (8 weeks) Healing Rate (%)
Cimetidine (800 mg/day)74 - 84Cimetidine (800 mg/day)86
Ranitidine (300 mg/day)77 - 79Ranitidine (300 mg/day)98
Famotidine (40 mg/day)Not specifiedFamotidine (40 mg/day)96
Nizatidine (300 mg/day)Not specifiedNizatidine (300 mg/day)Not specified

Table 3: Comparative Duodenal Ulcer Healing Rates from Clinical Trials.

Beyond Acid Suppression: The Gastroprotective Effects of Newer Second-Generation Antagonists

A key development in the evolution of H2-receptor antagonists is the emergence of agents like lafutidine, which exhibit gastroprotective effects independent of their acid-suppressing activity. This dual mechanism of action represents a significant advancement in the treatment of gastric mucosal injury.

Lafutidine's gastroprotective effect is mediated through the activation of capsaicin-sensitive afferent nerves. This leads to the release of calcitonin gene-related peptide (CGRP), which in turn increases gastric mucosal blood flow and stimulates the production of protective mucus and bicarbonate. This mechanism is distinct from the cytoprotective effects of prostaglandins.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these compounds, it is crucial to visualize the underlying biological and methodological frameworks.

H2-Receptor Signaling Pathway

H2-receptor antagonists act as competitive inhibitors at the histamine H2-receptor on the basolateral membrane of gastric parietal cells. The binding of histamine to this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the secretion of gastric acid.

H2_Signaling_Pathway Histamine Histamine H2R H2-Receptor (GPCR) Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Secretes Antagonist H2-Receptor Antagonist Antagonist->H2R Blocks

Caption: H2-Receptor Signaling Pathway in Gastric Parietal Cells.

Experimental Workflow for Comparing H2-Receptor Antagonists

The preclinical evaluation of H2-receptor antagonists typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Experimental_Workflow start Start: Compound Synthesis in_vitro In Vitro Assays start->in_vitro binding_assay Receptor Binding Assay (Determine pA2/IC50) in_vitro->binding_assay cell_based_assay Parietal Cell Acid Production Assay in_vitro->cell_based_assay in_vivo In Vivo Models binding_assay->in_vivo cell_based_assay->in_vivo animal_model Gastric Acid Secretion in Anesthetized Rats in_vivo->animal_model ulcer_model Ulcer Healing Models (e.g., Indomethacin-induced) in_vivo->ulcer_model pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies animal_model->pk_pd ulcer_model->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials end End: Clinical Use clinical_trials->end

Caption: Experimental Workflow for H2-Antagonist Drug Development.

Evolution of H2-Receptor Antagonists

The development from first to second-generation H2-receptor antagonists reflects a logical progression towards increased potency and an improved safety profile.

Evolution_H2_Antagonists Gen1 First-Generation (e.g., Cimetidine) Gen2 Second-Generation (e.g., Famotidine, Nizatidine) Gen1->Gen2 Improved Potency & Reduced CYP450 Inhibition Gen2_plus Second-Generation with Gastroprotection (e.g., Lafutidine) Gen2->Gen2_plus Added Gastroprotective Mechanism

Caption: Logical Progression of H2-Receptor Antagonist Development.

Experimental Protocols

Receptor Binding Assay (Summary)

Objective: To determine the affinity of H2-receptor antagonists for the H2-receptor.

Methodology:

  • Preparation of Receptor Source: A membrane preparation from a tissue source rich in H2-receptors (e.g., guinea pig cerebral cortex) is used.

  • Radioligand: A radiolabeled H2-receptor antagonist, such as [3H]-tiotidine, is used as the ligand.

  • Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (the H2-receptor antagonist being evaluated).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the equilibrium dissociation constant (Ki) and subsequently the pA2 value.

Gastric Acid Secretion Assay in Anesthetized Rats (Summary)

Objective: To measure the in vivo efficacy of H2-receptor antagonists in inhibiting gastric acid secretion.

Methodology:

  • Animal Preparation: Rats are anesthetized, and a catheter is inserted into the stomach through the esophagus and duodenum for continuous perfusion.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

  • Gastric Perfusion: The stomach is continuously perfused with a saline solution at a constant rate.

  • Sample Collection: The perfusate is collected at regular intervals.

  • Acid Quantification: The acidity of the collected perfusate is determined by titration with a standardized base (e.g., NaOH) to a neutral pH.

  • Drug Administration: The H2-receptor antagonist is administered (e.g., intravenously or intraduodenally) after a stable baseline of stimulated acid secretion is achieved.

  • Data Analysis: The percentage inhibition of gastric acid secretion at different doses of the antagonist is calculated to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Conclusion

The second-generation H2-receptor antagonists represent a significant refinement over the first-generation compound, cimetidine. Their enhanced potency, longer duration of action, and improved safety profile, particularly the reduced potential for drug-drug interactions, have made them valuable therapeutic agents. Furthermore, the development of agents like lafutidine with a dual mechanism of action, combining acid suppression with gastroprotection, highlights a promising direction for future research. A thorough understanding of the comparative pharmacology, pharmacokinetics, and clinical efficacy of these agents, as outlined in this guide, is essential for the continued development of effective and safe treatments for acid-related disorders.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Zaltidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Zaltidine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE.

Body PartPersonal Protective EquipmentSpecifications & Remarks
Hands Chemical-impermeable glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. Change gloves frequently, especially if contaminated.[1]
Eyes Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Use in a well-ventilated area or under a chemical fume hoodHandling should occur in a well-ventilated place to avoid the formation of dust and aerosols.[1] For firefighting, a self-contained breathing apparatus is necessary.[1]

Hazard and Safety Data

ParameterInformationSource
Chemical Formula C8H10N6SPubChem
Primary Hazards Avoid contact with skin and eyes. Avoid dust formation.This compound Safety Data Sheet
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.This compound Safety Data Sheet

Standard Operating Procedures for Handling this compound

1. Preparation and Handling:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and reagents before handling this compound.

  • Wear all required PPE as detailed in the table above.

  • When weighing and transferring the solid compound, do so carefully to minimize dust formation.[1]

  • Use non-sparking tools to prevent ignition sources.

2. In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, prevent further spread.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Cleanup:

    • Avoid breathing in any dust or vapors.

    • Collect the spilled material using appropriate methods to avoid dust generation.

    • Adhered or collected material should be placed in a suitable, closed container for disposal.

    • Clean the spill area thoroughly with an appropriate solvent or detergent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • All this compound waste, including expired compounds, residues, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal of Contaminated PPE:

    • Used gloves and other disposable PPE contaminated with this compound should be placed in the designated hazardous waste container.

  • Regulatory Compliance:

    • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow for Safe Handling of this compound

Zaltidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Well-Ventilated Work Area A->B C Weigh and Transfer this compound B->C D Perform Experimental Procedure C->D E Collect this compound Waste D->E F Dispose of Contaminated PPE E->F G Decontaminate Work Surface F->G H Evacuate and Alert I Contain Spill H->I J Clean and Decontaminate I->J J->E Dispose of Spill Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaltidine
Reactant of Route 2
Reactant of Route 2
Zaltidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.